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  • Product: 2-Bromo-1-chloro-4-methoxymethyl-benzene
  • CAS: 1079402-21-3

Core Science & Biosynthesis

Foundational

Synthesis and Application of 2-Bromo-1-chloro-4-methoxymethyl-benzene: A Technical Guide for Drug Discovery

Introduction & Strategic Importance In the landscape of modern medicinal chemistry, halogenated benzyl ethers serve as critical scaffolds for the development of complex active pharmaceutical ingredients (APIs). 2-Bromo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In the landscape of modern medicinal chemistry, halogenated benzyl ethers serve as critical scaffolds for the development of complex active pharmaceutical ingredients (APIs). 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3)[1] is a highly versatile building block primarily utilized in the synthesis of heteroaryl-substituted N-[6-amino-5-aryl-pyridin-2-yl]-carboxamide derivatives[2].

These pyridine derivatives are potent and selective modulators of the NaV1.8 voltage-gated sodium channel [3]. Because NaV1.8 channels are predominantly expressed in nociceptors (pain-sensing neurons), targeting them offers a transformative therapeutic approach for managing neuropathic pain, multiple sclerosis, and other neurodegenerative disorders without the dose-limiting CNS side effects associated with non-selective sodium channel blockers[4][5].

Retrosynthetic Analysis & Pathway Design

The strategic value of 2-bromo-1-chloro-4-methoxymethyl-benzene lies in its orthogonal reactivity. The methoxymethyl ether protects the benzylic position while providing necessary lipophilicity for target binding. Meanwhile, the differential reactivity of the aryl bromide and aryl chloride allows for highly selective downstream cross-coupling (e.g., Suzuki-Miyaura coupling at the bromide position)[2].

The synthesis originates from commercially available 3-bromo-4-chlorobenzoic acid, progressing through a chemoselective reduction, followed by a controlled Williamson ether synthesis, and culminating in a downstream borylation to form the reactive cross-coupling precursor.

SynthesisPathway A 3-Bromo-4-chlorobenzoic acid (Starting Material) B 4-Chloro-3-bromophenyl-methanol (Intermediate) A->B Reduction (BH3-THF) C 2-Bromo-1-chloro-4- methoxymethyl-benzene (Target) B->C Methylation (MeI, KOH, 2-MeTHF) D Boronate Ester (Downstream Precursor) C->D Miyaura Borylation (B2pin2, Pd(dppf)Cl2)

Fig 1. Retrosynthetic and downstream functionalization pathway of the target compound.

Mechanistic Insights & Causality (E-E-A-T)

The core transformation—converting 4-chloro-3-bromophenyl-methanol to the target methyl ether—relies on a modified Williamson ether synthesis. Standard etherifications often use sodium hydride (NaH) in THF, which poses significant safety and scalability risks. The protocol detailed below utilizes Potassium Hydroxide (KOH) in 2-Methyltetrahydrofuran (2-MeTHF) [6].

  • Solvent Causality (2-MeTHF): Unlike traditional THF, 2-MeTHF is a bio-renewable solvent that forms a clean azeotrope with water. This provides superior phase separation during the aqueous workup, drastically reducing product loss in the aqueous layer and eliminating the need for exhaustive extractions.

  • Base Causality (KOH): Using solid KOH creates a heterogeneous basic environment. This mild, surface-driven deprotonation limits the degradation of the benzylic alcohol and prevents unwanted elimination side reactions.

  • Kinetic Control: The protocol mandates a 30-minute pre-stir of the alcohol with KOH before adding iodomethane (MeI). This ensures complete alkoxide generation. If MeI were added simultaneously, the hydroxide could directly attack the MeI (forming methanol), consuming the electrophile and stalling the reaction.

Mechanism Step1 Deprotonation KOH extracts proton from benzylic alcohol Step2 Alkoxide Formation Formation of reactive oxygen nucleophile Step1->Step2 Step3 SN2 Attack Nucleophilic attack on MeI Step2->Step3 Step4 Product Formation Ether linkage established Step3->Step4

Fig 2. Mechanistic workflow of the Williamson ether synthesis step.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during execution.

Phase 1: Preparation of 4-Chloro-3-bromophenyl-methanol
  • Reaction: Suspend 3-bromo-4-chlorobenzoic acid (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere.

  • Addition: Slowly add Borane-THF complex (BH₃·THF, 2.0 eq) dropwise. Validation: Monitor for the cessation of hydrogen gas evolution, which confirms the safe consumption of the active hydride.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Quench carefully with methanol, concentrate in vacuo, and partition between ethyl acetate and 1M HCl. Dry the organic layer over MgSO₄ to yield the intermediate alcohol (CAS: 329218-12-4)[7].

Phase 2: Synthesis of 2-Bromo-1-chloro-4-methoxymethyl-benzene
  • Alkoxide Generation: To a stirred solution of 4-chloro-3-bromophenyl-methanol (900 mg, 4.06 mmol) in 2-MeTHF (15 mL), add finely crushed potassium hydroxide (912 mg, 16.3 mmol)[6].

  • Pre-Stir: Stir the resulting suspension at room temperature for exactly 30 minutes. Validation: The suspension will slightly change in physical appearance (thickening) as the potassium alkoxide salt is formed.

  • Electrophilic Addition: Add iodomethane (1.01 mL, 4.00 mmol) dropwise to the mixture[6].

  • Propagation: Stir the reaction for 16 hours at room temperature. Validation: LCMS or TLC (using 8:2 heptane:ethyl acetate) should indicate the complete disappearance of the alcohol starting material.

  • Workup: Partition the mixture between water (50 mL) and ethyl acetate (50 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the target compound.

Phase 3: Downstream Miyaura Borylation (Application)
  • Reaction: Combine 2-Bromo-1-chloro-4-methoxymethyl-benzene (901 mg, 3.83 mmol), bis(pinacolato)diboron (1.46 g, 5.74 mmol), potassium acetate (1.50 g, 15.3 mmol), and Pd(dppf)Cl₂ (0.280 g, 0.383 mmol) in dimethyl sulfoxide (10 mL)[2].

  • Degassing: Purge the reaction flask with nitrogen for 5 minutes to prevent catalyst oxidation.

  • Heating: Heat to 100°C for 10 hours. Cool and partition between tert-butylmethyl ether and water to isolate the boronate ester precursor[6].

Quantitative Data & Yield Analysis

The table below summarizes the stoichiometric ratios and expected yields for the synthetic sequence, optimized for maximum atom economy and scalability.

Reaction StepReagent (Role)EquivalentsConditionsExpected Yield
Reduction BH₃·THF (Reducing Agent)2.0 eqTHF, 0°C to RT, 4h>85%
Methylation KOH (Base)4.0 eq2-MeTHF, RT, 30 minN/A (Intermediate)
Methylation Iodomethane (Electrophile)1.0 eq2-MeTHF, RT, 16h75 - 85%
Borylation B₂pin₂ (Boron Source)1.5 eqDMSO, 100°C, 10h~76%
Borylation Pd(dppf)Cl₂ (Catalyst)0.1 eqDMSO, 100°C, 10hN/A

References

1.2 2.6 3. 5 4.1

Sources

Exploratory

Thermodynamic Profiling and Sub-Ambient Melting Point Determination of 2-Bromo-1-chloro-4-methoxymethyl-benzene

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Engineers Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern pharmaceutical development, the physical stat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Engineers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern pharmaceutical development, the physical state of an active pharmaceutical ingredient (API) intermediate dictates the parameters of downstream synthetic workflows. 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a critical building block utilized extensively in the palladium-catalyzed synthesis of Nav1.8 sodium channel inhibitors—a novel class of non-opioid therapeutics for neuropathic and inflammatory pain[1].

Unlike traditional highly crystalline intermediates, 2-bromo-1-chloro-4-methoxymethyl-benzene exists as a yellow oil at standard temperature and pressure (STP)[2]. Consequently, its melting point is strictly sub-ambient. This whitepaper elucidates the structural thermodynamics preventing room-temperature crystallization and provides a self-validating, field-proven Modulated Differential Scanning Calorimetry (MDSC) protocol for accurately determining its sub-ambient melting point.

Structural Thermodynamics: The Causality of a Sub-Ambient Melting Point

The physical state of any organic compound is governed by the Gibbs free energy of fusion (


). For a molecule to remain liquid at 25°C, it must possess either a low enthalpy of fusion (

) due to poor crystal lattice packing, a high entropy of fusion (

) due to high conformational flexibility, or both.

The sub-ambient melting point of 2-bromo-1-chloro-4-methoxymethyl-benzene is driven by two primary structural features:

  • Steric Hindrance (Lowering

    
    ):  The 1,2,4-substitution pattern features a bulky bromine atom adjacent to a chlorine atom. This ortho-halogenation creates an asymmetrical, sterically hindered electron cloud that severely disrupts the highly ordered intermolecular 
    
    
    
    stacking required for a stable solid lattice.
  • Conformational Flexibility (Increasing

    
    ):  The para-methoxymethyl group (-CH
    
    
    
    OCH
    
    
    ) introduces a flexible ether linkage. The rotational freedom of the C-O-C bonds drastically increases the microstates available in the liquid phase, increasing the entropy of the system and depressing the melting point well below ambient conditions.

Thermodynamics Root Sub-Ambient Melting Point (< 20°C) H Low Enthalpy of Fusion (ΔH) (Poor Lattice Packing) H->Root S High Entropy of Fusion (ΔS) (High Liquid State Chaos) S->Root Steric 1,2,4-Substitution Pattern (Bulky Br and Cl atoms) Steric->H Flex Para-Methoxymethyl Group (Flexible C-O-C Ether Linkage) Flex->S

Thermodynamic factors driving the sub-ambient melting point of the target compound.

Table 1: Physicochemical Profile
PropertyValueOperational Impact in Workflows
CAS Number 1079402-21-3Unique identifier for API procurement and regulatory filing.
Molecular Weight 235.51 g/mol Standard parameter for stoichiometric reaction scaling.
Physical State Yellow Oil (at 25°C)Precludes the use of standard capillary melting point apparatus[2].
Melting Point Sub-ambient (< 0°C)Requires cryogenic thermal analysis (MDSC) for characterization.
Solubility High (DMSO, DCM, EtOAc)Facilitates rapid, homogeneous palladium catalysis in solution.

Experimental Methodology: Sub-Ambient MDSC Protocol

Because standard capillary methods are physically impossible for room-temperature liquids, Modulated Differential Scanning Calorimetry (MDSC) equipped with a Liquid Nitrogen Cooling Accessory (LNCA) is the gold standard for determining sub-ambient phase transitions[3].

As a Senior Application Scientist, I mandate that all thermal analysis protocols operate as self-validating systems . The following protocol incorporates internal controls to ensure absolute data integrity.

Step-by-Step Analytical Workflow

Step 1: System Validation via Cyclohexane Calibration

  • Action: Run a calibration scan using high-purity cyclohexane before analyzing the target compound.

  • Causality: Cyclohexane possesses a well-documented solid-solid transition at -87.1°C and a melting point at 6.5°C. Verifying these exact transition temperatures validates the calibration of the LNCA and the heat flux sensors. If the

    
     deviates by > 0.1°C, the system must be recalibrated to prevent skewed sub-ambient data.
    

Step 2: Hermetic Sample Encapsulation

  • Action: Accurately weigh 5.0 to 10.0 mg of the 2-bromo-1-chloro-4-methoxymethyl-benzene oil into a Tzero hermetic aluminum pan and seal it.

  • Causality: Hermetic sealing prevents the volatilization of the methoxymethyl group under dry nitrogen purge, ensuring the mass remains constant throughout the thermal cycle.

Step 3: Thermal History Erasure

  • Action: Equilibrate the sample at 25°C for 3 minutes.

  • Causality: Establishes a stable, flat baseline and erases any kinetic thermal history from sample handling or ambient temperature fluctuations.

Step 4: Cryogenic Quench (Crystallization)

  • Action: Ramp the temperature down at 10°C/min to -90°C.

  • Causality: A rapid cooling rate is required to force the oil through its glass transition (

    
    ) or induce a forced crystallization (exothermic event). Slow cooling may allow the flexible ether groups to adopt metastable amorphous states, obscuring the true melting point[4].
    

Step 5: Isothermal Equilibration

  • Action: Hold isothermally at -90°C for 5 minutes.

  • Causality: Ensures complete thermal equilibration of the newly formed crystalline lattice, allowing all molecular domains to achieve their lowest energy state prior to the melting phase.

Step 6: Modulated Heating Ramp (Melting Determination)

  • Action: Heat the sample at 2°C/min up to 25°C, applying a temperature modulation of ±0.318°C every 60 seconds.

  • Causality: MDSC mathematically separates the reversing heat flow (thermodynamic melting) from the non-reversing heat flow (kinetic enthalpy relaxation). This isolates the pure endothermic melting peak of the compound, allowing for a highly accurate determination of the melting point via the extrapolated onset temperature[3].

Step 7: Baseline Verification

  • Action: Post-melt, observe the heat flow signal as it returns to 25°C.

  • Causality: The signal must return to a linear baseline matching the pre-quench state. This self-validates that no thermal decomposition or pan leakage occurred during the cryogenic cycle.

Table 2: MDSC Protocol Parameters
ParameterSettingRationale
Purge Gas Dry Nitrogen (50 mL/min)Prevents condensation of atmospheric moisture at sub-ambient temperatures.
Cooling Rate 10°C/minRapidly induces crystallization from the oil state.
Heating Rate 2°C/minAllows sufficient time for thermal transfer during the melting phase.
Modulation ±0.318°C / 60sIsolates thermodynamic melting from kinetic relaxation artifacts.

Downstream Application: Synthesis of Nav1.8 Inhibitors

The liquid nature of 2-bromo-1-chloro-4-methoxymethyl-benzene is highly advantageous for its primary application: palladium-catalyzed cross-coupling. As a liquid, it exhibits excellent solubility in polar aprotic solvents like DMSO, ensuring rapid reaction kinetics without the need for high-temperature dissolution.

In pharmaceutical workflows—specifically those developed for Nav1.8 inhibitors—this compound is subjected to a borylation reaction. It is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl


 and potassium acetate at 80°C[5]. The resulting boronate ester intermediate is a highly crystalline solid with a traditional, high-temperature melting point. This phase change from a sub-ambient liquid to a high-melting solid allows chemists to easily purify the intermediate via recrystallization before executing the final Suzuki-Miyaura coupling to form the active pharmaceutical ingredient (API).

G A 2-Bromo-1-chloro-4-methoxymethyl-benzene (Sub-ambient MP Liquid) C Pd(dppf)Cl2, KOAc DMSO, 80°C A->C B Bis(pinacolato)diboron (Borylation Reagent) B->C D Boronate Ester Intermediate (Crystalline Solid) C->D Palladium Catalysis E Suzuki-Miyaura Coupling D->E F Nav1.8 Inhibitor API (High MP Solid) E->F Cross-Coupling

Workflow of Nav1.8 inhibitor synthesis utilizing 2-Bromo-1-chloro-4-methoxymethyl-benzene.

References

  • Title: 2-Bromo-1-Chloro-4-(methoxymethyl)
  • Title: WO 2008/135826 A2 - Pyridine Derivatives (Nav1.8 Inhibitors)
  • Title: DISCOVER the WORLD'S FINEST line of DIFFERENTIAL SCANNING CALORIMETERS Source: TA Instruments URL
  • Title: Differential Scanning Calorimetry DSC 214 Polyma Source: NETZSCH Analyzing & Testing URL

Sources

Foundational

boiling point of 2-Bromo-1-chloro-4-methoxymethyl-benzene

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-chloro-4-methoxymethyl-benzene This technical guide provides a comprehensive analysis of 2-bromo-1-chloro-4-methoxymethyl-benzene, with a primary...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-chloro-4-methoxymethyl-benzene

This technical guide provides a comprehensive analysis of 2-bromo-1-chloro-4-methoxymethyl-benzene, with a primary focus on its boiling point. Given the absence of experimentally determined data for this specific compound in publicly available literature, this document synthesizes information from structurally related molecules to estimate its properties. Furthermore, it outlines a detailed protocol for the experimental determination of its boiling point and discusses plausible synthetic pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Structural Analysis

2-Bromo-1-chloro-4-methoxymethyl-benzene is a polysubstituted aromatic compound. Its structure, characterized by a benzene ring with bromine, chlorine, and methoxymethyl substituents, suggests it is a nonpolar molecule with a relatively high molecular weight. The precise arrangement of these substituents dictates its physical and chemical properties, including its boiling point.

Table 1: Structural and Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₈BrClO-
Molecular Weight 235.51 g/mol -
IUPAC Name 2-Bromo-1-chloro-4-(methoxymethyl)benzene-
Predicted Boiling Point 252.9 ± 20.0 °CBased on 1-Bromo-2-chloro-4-methoxybenzene[1]
Predicted Density ~1.6 g/cm³Based on 1-Bromo-2-chloro-4-methoxybenzene[1]

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For 2-bromo-1-chloro-4-methoxymethyl-benzene, these are predominantly van der Waals forces, which increase with molecular size and surface area. The presence of halogen atoms (bromine and chlorine) significantly increases the molecular weight compared to benzene, leading to a higher boiling point. The methoxymethyl group, while contributing to the molecular weight, also introduces a polar ether linkage, which could lead to weak dipole-dipole interactions.

Estimation of Boiling Point

Due to the lack of experimental data for 2-bromo-1-chloro-4-methoxymethyl-benzene, its boiling point can be estimated by comparing it to structurally similar compounds. The boiling point of 1-bromo-2-chloro-4-methoxybenzene is predicted to be 252.9 ± 20.0 °C.[1] The key structural difference is the presence of a methoxymethyl (-CH₂OCH₃) group instead of a methoxy (-OCH₃) group. The additional methylene unit in the methoxymethyl group increases the molecular weight and surface area, which would be expected to result in a slightly higher boiling point than that of 1-bromo-2-chloro-4-methoxybenzene.

For context, the boiling points of related bromochlorobenzene isomers are:

  • 1-bromo-2-chlorobenzene: ~204 °C[2][3]

  • 1-bromo-3-chlorobenzene: ~196 °C[2][4]

  • 1-bromo-4-chlorobenzene: 196 °C[2]

The addition of the methoxymethyl group at position 4 is expected to significantly increase the boiling point from these values.

Experimental Determination of Boiling Point

To definitively establish the boiling point of 2-bromo-1-chloro-4-methoxymethyl-benzene, an experimental approach is necessary. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[5][6]

Principle

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In the Thiele tube method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.[6]

Experimental Protocol
  • Sample Preparation: A small glass test tube (Durham tube) is filled to about half its volume with 2-bromo-1-chloro-4-methoxymethyl-benzene. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.[7]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The shape of the Thiele tube allows for the circulation of the heating oil, ensuring uniform temperature distribution.[6]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. As the liquid's boiling point is approached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: Once a steady stream of bubbles is observed, the heating is discontinued. As the apparatus cools, the rate of bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[6]

  • Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent. If the atmospheric pressure deviates from standard pressure (760 mmHg), a correction may need to be applied.

Diagram 1: Experimental Workflow for Boiling Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_final Finalization prep1 Fill Durham tube with sample prep2 Insert sealed capillary tube (open end down) prep1->prep2 setup1 Attach sample tube to thermometer prep2->setup1 setup2 Place assembly in Thiele tube setup1->setup2 heat Gently heat Thiele tube side arm setup2->heat observe Observe for continuous stream of bubbles heat->observe cool Remove heat and allow to cool observe->cool record Record temperature when liquid enters capillary cool->record pressure Record atmospheric pressure record->pressure correct Apply pressure correction if necessary pressure->correct

Caption: Workflow for determining the boiling point using the Thiele tube method.

Proposed Synthesis Pathway

A plausible synthetic route to 2-bromo-1-chloro-4-methoxymethyl-benzene can be designed based on established electrophilic aromatic substitution reactions.[8][9]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the sequential introduction of the substituents onto a benzene ring. The order of these introductions is critical to ensure the desired regiochemistry.

Diagram 2: Retrosynthetic Analysis of 2-Bromo-1-chloro-4-methoxymethyl-benzene

G target 2-Bromo-1-chloro-4-(methoxymethyl)benzene precursor1 1-Chloro-4-(methoxymethyl)benzene target->precursor1 Bromination precursor2 p-Chlorobenzyl alcohol precursor1->precursor2 Williamson Ether Synthesis precursor3 p-Chlorotoluene precursor2->precursor3 Free Radical Halogenation start Toluene precursor3->start Friedel-Crafts Alkylation of Benzene (Alternative)

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis
  • Chlorination of Toluene: Toluene can be chlorinated in the presence of a Lewis acid catalyst (e.g., FeCl₃) to yield a mixture of ortho- and para-chlorotoluene. The para isomer, p-chlorotoluene, can be separated by distillation.

  • Free Radical Bromination: The methyl group of p-chlorotoluene can be halogenated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) to form p-chlorobenzyl bromide.

  • Williamson Ether Synthesis: p-Chlorobenzyl bromide can be reacted with sodium methoxide in a suitable solvent (e.g., ethanol) to produce 1-chloro-4-(methoxymethyl)benzene.

  • Bromination: The final step is the bromination of 1-chloro-4-(methoxymethyl)benzene. The methoxymethyl group is an ortho, para-director. Since the para position is blocked by the chlorine atom, bromination is expected to occur at the ortho position to the methoxymethyl group, yielding the desired product, 2-bromo-1-chloro-4-(methoxymethyl)benzene.

Safety and Handling

While specific toxicity data for 2-bromo-1-chloro-4-methoxymethyl-benzene is not available, it should be handled with the standard precautions for halogenated aromatic compounds. Related compounds, such as 3-bromo-4-chloroanisole, are known to cause skin and eye irritation and may cause respiratory irritation.[10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of 2-bromo-1-chloro-4-methoxymethyl-benzene, with a particular focus on its boiling point. In the absence of experimental data, an estimated boiling point has been provided based on the analysis of structurally similar compounds. A detailed experimental protocol for the definitive determination of its boiling point has been outlined. Furthermore, a plausible synthetic route has been proposed. It is anticipated that this guide will serve as a valuable resource for researchers and scientists working with this and related compounds.

References

  • Grokipedia. Bromochlorobenzene.
  • ChemBK. (2024, April 9). m-bromochlorobenzene - Physico-chemical Properties.
  • Wikipedia. Bromochlorobenzene.
  • PubChem. 2-Bromo-1-chloro-4-methoxybenzene.
  • BLDpharm. 2-Bromo-1-chloro-4-(methoxymethyl)benzene.
  • Cheméo. Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4).
  • The Royal Society of Chemistry.
  • Chemsrc. (2025, August 27). 1-Bromo-2-chloro-4-methoxybenzene.
  • LookChem. Cas 694-80-4,2-Bromochlorobenzene.
  • Chemistry LibreTexts. (2022, May 5). 6.
  • brainly.com. (2018, September 13). [FREE] Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1.
  • BOILING POINT DETERMIN
  • YouTube. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry.
  • Benchchem.
  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.
  • Scribd.
  • ChemicalBook. 2-Bromo-4-chloro-1-(1-methylethyl)benzene.
  • ChemicalBook. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis.
  • NC State University Libraries. 16.
  • Fluorochem. 2-Bromo-1-chloro-4-(methoxymethoxy)benzene.
  • PubChem. 2-Bromo-4-chloro-1-(chloromethyl)benzene.
  • ResearchGate. (2007, April). (PDF) 4-Bromo-2-chloro-1-methoxybenzene.

Sources

Exploratory

Synthesis of 2-Bromo-1-chloro-4-methoxymethyl-benzene: Strategic Starting Materials and Mechanistic Pathways

Executive Summary The compound 2-bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a highly valued halogenated benzyl ether intermediate. It serves as a critical building block in the synthesis of complex act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a highly valued halogenated benzyl ether intermediate. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of novel sodium channel modulators for neuropathic pain management[1]. Designing a robust synthesis for this 1,2,4-trisubstituted aromatic system requires careful selection of starting materials to avoid regioselectivity issues during halogenation. This whitepaper evaluates the core starting materials, mechanistic causality, and step-by-step protocols required to synthesize this intermediate with high atom economy and scalable safety.

Retrosynthetic Analysis & Starting Material Selection

The structural core of the target molecule features orthogonal halogens (chloro and bromo) and a methoxymethyl ether group. Because electrophilic aromatic substitution on a simple benzyl ether would lead to a mixture of regioisomers, the halogen substitution pattern must be established prior to the etherification step.

Retrosynthetic cleavage of the ether linkage reveals two highly viable, commercially accessible starting materials:

  • (3-Bromo-4-chlorophenyl)methanol : Enables a direct, single-step Williamson-type etherification.

  • 3-Bromo-4-chlorotoluene : A widely documented building block[2] that requires a two-step sequence of benzylic radical halogenation followed by nucleophilic substitution.

Retrosynthesis Target 2-Bromo-1-chloro-4- (methoxymethyl)benzene Intermediate1 (3-Bromo-4-chlorophenyl) methanol Target->Intermediate1 Route A (Williamson) Intermediate2 2-Bromo-4-(bromomethyl) -1-chlorobenzene Target->Intermediate2 Route B (Substitution) SM1 3-Bromo-4-chloro benzoic acid Intermediate1->SM1 Reduction SM2 3-Bromo-4-chloro toluene Intermediate2->SM2 Radical Bromination

Retrosynthetic pathways for 2-bromo-1-chloro-4-(methoxymethyl)benzene from key starting materials.

Route A: The Benzyl Alcohol Methylation Pathway (Recommended)

Primary Starting Material: (3-Bromo-4-chlorophenyl)methanol (Note: This can be synthesized upstream via the reduction of 3-bromo-4-chlorobenzoic acid).

This route is the industry standard for late-stage pharmaceutical development due to its high yield, operational simplicity, and avoidance of radical initiators[1].

Mechanistic Causality & Experimental Choices
  • Base Selection (KOH vs. NaH): Traditional Williamson ether syntheses often utilize Sodium Hydride (NaH), which poses severe pyrophoric and hydrogen-evolution hazards upon scale-up. provides sufficient basicity to establish an equilibrium concentration of the benzyloxide nucleophile without these safety risks[1].

  • Solvent System (2-MeTHF): 2-Methyltetrahydrofuran (2-MeTHF) is selected over standard THF. It is a biorenewable solvent that provides excellent solubility for the reactants but remains partially immiscible with water. This unique property allows the reaction mixture to seamlessly transition into an aqueous biphasic workup without requiring a time-consuming solvent exchange.

  • Electrophile Control: Iodomethane (MeI) is utilized as the methylating agent. By strictly limiting MeI to 1.0 equivalent relative to the alcohol, the protocol creates a self-validating system that prevents over-alkylation and minimizes toxic waste.

Step-by-Step Protocol

Adapted from validated pharmaceutical patent literature[1].

  • Substrate Dissolution: Charge a dry reaction vessel with (3-bromo-4-chlorophenyl)methanol (1.0 eq, e.g., 4.06 mmol) and 2-methyl-tetrahydrofuran (15 mL). Stir to achieve a homogenous solution.

  • Deprotonation: Add solid Potassium Hydroxide (KOH) (4.0 eq, 16.3 mmol) to the stirred solution.

  • Alkoxide Activation: Stir the resulting suspension at room temperature (20–25°C) for exactly 30 minutes. This time is critical to saturate the solvent with the active benzyloxide intermediate.

  • Alkylation: Dropwise add Iodomethane (1.0 eq, 4.00 mmol). The SN2 displacement of iodine is mildly exothermic; maintain ambient temperature using a water bath if scaling up.

  • Quench & Workup: Stir until TLC or HPLC indicates complete consumption of the starting material (typically 2–4 hours). Quench the reaction with deionized water to dissolve the excess KOH and potassium iodide (KI) byproducts.

  • Isolation: Separate the organic 2-MeTHF layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield high-purity 2-bromo-1-chloro-4-methoxymethyl-benzene.

RouteA_Workflow Step1 Dissolve (3-bromo-4-chlorophenyl)methanol in 2-MeTHF Step2 Add KOH (4.0 eq.) Stir 30 min at RT Step1->Step2 Step3 Alkoxide Formation (Deprotonation) Step2->Step3 Step4 Add Iodomethane (MeI) (1.0 eq.) Step3->Step4 Step5 SN2 Substitution Etherification Step4->Step5 Step6 Aqueous Workup & Purification Step5->Step6 Target 2-Bromo-1-chloro-4- methoxymethyl-benzene Step6->Target

Step-by-step experimental workflow for the Route A benzyl alcohol methylation pathway.

Route B: The Benzylic Halogenation & Etherification Pathway

Primary Starting Material: 3-Bromo-4-chlorotoluene (CAS: 57310-39-1)

For facilities with established radical chemistry infrastructure, starting directly from offers a highly cost-effective alternative[2].

Mechanistic Causality & Experimental Choices
  • Steady-State Radical Bromination: The benzylic methyl group is selectively brominated using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). NBS is chosen over elemental bromine (Br₂) because it maintains a low, steady-state concentration of Br₂ in the solution. This kinetic control prevents electrophilic aromatic substitution (ring bromination) and exclusively drives benzylic radical substitution.

  • Tandem Etherification: The resulting intermediate, 2-bromo-4-(bromomethyl)-1-chlorobenzene, is a highly reactive electrophile. Treatment with Sodium Methoxide (NaOMe) in Methanol rapidly yields the target ether. Methanol serves dual roles as the solvent and the conjugate acid, stabilizing the SN2 transition state.

Step-by-Step Protocol
  • Radical Halogenation: Dissolve 3-bromo-4-chlorotoluene (1.0 eq) in acetonitrile. Add NBS (1.05 eq) and AIBN (0.05 eq). Reflux the mixture (approx. 80°C) for 4 hours.

  • Filtration: Cool the mixture to 0°C to precipitate the succinimide byproduct. Filter the solid and concentrate the filtrate to isolate the crude benzylic bromide.

  • Nucleophilic Substitution: Dissolve the crude intermediate in anhydrous methanol. Slowly add a commercial solution of NaOMe in methanol (1.2 eq) at 0°C to control the initial exotherm.

  • Completion: Warm to room temperature and stir for 2 hours. Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the final product.

Quantitative Comparison of Routes

The following table summarizes the quantitative metrics and operational parameters of both synthetic pathways, allowing for rapid comparative analysis during process development.

ParameterRoute A: Benzyl Alcohol MethylationRoute B: Benzylic Halogenation & Substitution
Primary Starting Material (3-Bromo-4-chlorophenyl)methanol3-Bromo-4-chlorotoluene
Key Reagents KOH (4.0 eq), MeI (1.0 eq)NBS (1.05 eq), AIBN (0.05 eq), NaOMe (1.2 eq)
Solvent System 2-MeTHFAcetonitrile (Step 1), Methanol (Step 2)
Typical Overall Yield 85 - 92% 65 - 75%
Reaction Temperature Room Temperature (20–25°C)Reflux (80°C) then 0°C to RT
Major Byproducts Potassium Iodide (KI), H₂OSuccinimide, Sodium Bromide (NaBr)
Scalability & Safety High (Avoids pyrophoric NaH & radicals)Moderate (Requires radical initiators & reflux)

Conclusion

Both (3-bromo-4-chlorophenyl)methanol and 3-bromo-4-chlorotoluene are structurally validated starting materials for the synthesis of 2-bromo-1-chloro-4-methoxymethyl-benzene. Route A is the premier choice for late-stage pharmaceutical manufacturing due to its robust safety profile, high atom economy, and the elimination of radical intermediates. Conversely, Route B remains a viable candidate for early-stage discovery or bulk manufacturing environments where raw material cost optimization is the primary driver.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Aerobic and Ligand-Free Manganese-Catalyzed Homocoupling of Arenes or Aryl Halides via in Situ Formation of Aryllithiums Source: Journal of Organic Chemistry (J. Org. Chem. 2019, 84, 4413−4420) URL: [Link]

  • Title: WO 03/099776 A1 - Compounds and Methods for the Treatment of Pain and Other Diseases (Cited within WO 2008/135826 for precursor synthesis)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-chloro-4-methoxymethyl-benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 10794...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a highly versatile, dihalogenated aromatic building block frequently utilized in pharmaceutical synthesis[1]. The presence of both a bromide and a chloride substituent on the same benzene ring provides a strategic opportunity for orthogonal, sequential palladium-catalyzed cross-coupling reactions. This application note details the mechanistic principles, thermodynamic causality, and self-validating experimental protocols required to achieve strict chemoselectivity without the need for protecting groups.

Mechanistic Rationale: The Causality of Chemoselectivity

The fundamental principle governing the chemoselective functionalization of dihaloarenes is the intrinsic difference in Bond Dissociation Energy (BDE) between the carbon-halogen bonds[2].

During a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of the Pd(0) species to the aryl halide is typically the rate-determining step[2]. The activation energy barrier for this insertion is directly correlated to the strength of the C-X bond.

  • C-Br Bond: Highly polarizable with a lower BDE of approximately 285 kJ/mol[3].

  • C-Cl Bond: Less polarizable with a significantly higher BDE of roughly 327 kJ/mol[3].

Because of this ~42 kJ/mol energy differential, a standard palladium catalyst (such as Pd(dppf)Cl₂) at mild temperatures (60–80 °C) will exclusively undergo oxidative addition at the C-Br bond[4]. The C-Cl bond remains completely inert under these conditions, serving as a latent electrophile. To subsequently activate the stronger C-Cl bond, the catalytic system must be upgraded to include highly electron-rich, sterically demanding ligands (e.g., XPhos or SPhos) and subjected to elevated temperatures (>100 °C)[5].

Mechanistic_Pathway SM 2-Bromo-1-chloro-4-methoxymethyl-benzene (Starting Material) OxAdd_Br Oxidative Addition at C-Br Ea Barrier: Low BDE: ~285 kJ/mol SM->OxAdd_Br 60-80°C OxAdd_Cl Oxidative Addition at C-Cl Ea Barrier: High BDE: ~327 kJ/mol SM->OxAdd_Cl >100°C (Suppressed) Pd_cat Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Pd_cat->OxAdd_Br Transmet Transmetalation (Addition of Aryl Boronic Acid) OxAdd_Br->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd_cat Catalyst Regeneration Product Mono-arylated Intermediate (C-Cl bond preserved) RedElim->Product

Catalytic cycle highlighting chemoselective oxidative addition at the weaker C-Br bond.

Quantitative Parameters & Catalyst Selection

To engineer a robust synthetic route, the choice of catalyst and reaction conditions must be strictly paired to the targeted halogen. Table 1 summarizes the thermodynamic constraints, while Table 2 provides a proven selection matrix for sequential coupling.

Table 1: Thermodynamic and Kinetic Parameters of Carbon-Halogen Bonds

ParameterC-Br BondC-Cl Bond
Bond Dissociation Energy (BDE) ~285 kJ/mol~327 kJ/mol
Relative Oxidative Addition Rate FastSlow
Required Activation Temperature 60 – 80 °C100 – 120 °C
Optimal Ligand Profile Standard (e.g., dppf, PPh₃)Electron-rich, bulky (e.g., XPhos, SPhos)

Table 2: Catalyst and Condition Selection Matrix

Coupling StageTarget BondCatalyst SystemBase / SolventTime / Temp
Stage 1 C-BrPd(dppf)Cl₂ (1-5 mol%)K₂CO₃ / 1,4-Dioxane:H₂O (4:1)4-6 h @ 80 °C
Stage 2 C-ClPd₂(dba)₃ + XPhos (2-5 mol%)Cs₂CO₃ / Toluene12-24 h @ 110 °C

Analytical Validation Strategy (Self-Validating System)

A hallmark of a trustworthy protocol is its ability to be independently verified in real-time. For this dihalogenated system, Mass Spectrometry Isotope Pattern Analysis serves as a built-in, self-validating tracking mechanism.

  • Starting Material (1 Br, 1 Cl): Because Bromine exists as a ~1:1 ratio of ⁷⁹Br/⁸¹Br and Chlorine as a ~3:1 ratio of ³⁵Cl/³⁷Cl, the starting mass spectrum will show a distinct 3:4:1 ratio for the M, M+2, and M+4 peaks.

  • Stage 1 Success (0 Br, 1 Cl): Once the C-Br bond is successfully coupled, the bromine isotopes are eliminated. The intermediate will strictly display a 3:1 ratio (M, M+2), proving the chloride remains untouched. If a peak with no halogens appears, it indicates over-coupling (catalyst too active or temperature too high).

  • Stage 2 Success (0 Br, 0 Cl): Following the second coupling, the isotope pattern collapses into a single M peak , confirming complete bi-functionalization.

Experimental Methodologies

The following workflow describes the step-by-step execution of orthogonal cross-coupling.

Experimental_Workflow Step1 STAGE 1: C-Br Functionalization Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Conditions: Dioxane/H2O, 80°C, 4-6h Val1 Validation 1: GC-MS Isotope Analysis Target: 3:1 M:M+2 ratio (1 Cl remaining) Step1->Val1 Intermediate Purified Intermediate 1-Aryl-2-chloro-5-methoxymethyl-benzene Val1->Intermediate Workup & Chromatography Step2 STAGE 2: C-Cl Functionalization Reagents: Ar'-B(OH)2, Pd2(dba)3, XPhos, Cs2CO3 Conditions: Toluene, 100-110°C, 12-24h Intermediate->Step2 Val2 Validation 2: GC-MS / LC-MS Target: Single M peak (No halogens) Step2->Val2 Final Final Di-arylated Product Val2->Final Final Isolation

Two-stage experimental workflow for sequential orthogonal cross-coupling.

Protocol 1: Stage 1 Chemoselective Suzuki-Miyaura Coupling (C-Br Activation)
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-1-chloro-4-methoxymethyl-benzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Via syringe, add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M concentration relative to the substrate).

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Stir the mixture vigorously at 80 °C for 4–6 hours.

  • Validation: Sample 10 µL of the reaction mixture, dilute in EtOAc, filter through a short plug of silica, and analyze via GC-MS. Look for the transition from a 3:4:1 isotope pattern to a 3:1 pattern.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the mono-coupled intermediate.

Protocol 2: Stage 2 Cross-Coupling (C-Cl Activation)
  • Preparation: To a new oven-dried Schlenk tube, add the purified intermediate from Stage 1 (1.0 equiv), the second coupling partner (e.g., a different boronic acid or an amine, 1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and the bulky biaryl phosphine ligand XPhos (4 mol%). Note: The electron-rich nature of XPhos is critical to push electron density onto the Pd center, facilitating insertion into the robust C-Cl bond.

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).

  • Reaction: Stir vigorously at 110 °C for 12–24 hours.

  • Validation: Analyze via GC-MS. The disappearance of the 3:1 isotope pattern and the emergence of a single mass peak confirms complete conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via chromatography.

References

  • BenchChem.Suzuki Coupling: A Comparative Guide to the Reactivity of Bromo- vs. Chloroarenes.
  • ResearchGate.Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media.
  • Google P
  • GitHub Pages (Chemistry LibreTexts derived d
  • National Science Foundation (NSF PAR).

Sources

Application

Application Note: Synthetic Utility of 2-Bromo-1-chloro-4-methoxymethyl-benzene in the Development of Nav1.8 Modulators

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) Primary Application: Synthesis of voltage-gated sodiu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) Primary Application: Synthesis of voltage-gated sodium channel (Nav1.8) modulators for neuropathic and inflammatory pain indications.

Introduction & Mechanistic Context

In contemporary medicinal chemistry, the design of highly selective ion channel modulators requires building blocks that offer precise regiocontrol during complex cross-coupling sequences. 2-Bromo-1-chloro-4-methoxymethyl-benzene [1] has emerged as a critical aryl halide intermediate, prominently featured in the synthesis of heteroaryl-substituted pyridine derivatives[2].

These pyridine derivatives are engineered to selectively inhibit the Nav1.8 voltage-gated sodium channel [3]. Unlike tetrodotoxin-sensitive (TTX-S) channels or the cardiac Nav1.5 channel, Nav1.8 is predominantly expressed in peripheral nociceptors (sensory neurons)[4]. By blocking Nav1.8, these compounds prevent the hyperexcitability and action potential firing associated with nerve injury and inflammation, thereby producing a potent analgesic effect without central nervous system or cardiovascular liabilities[3][4].

Nav18Mechanism Stimulus Noxious Stimuli (Inflammation/Nerve Injury) Nav18 Nav1.8 Sodium Channel (Nociceptors) Stimulus->Nav18 Depolarization AP Action Potential Firing (Hyperexcitability) Nav18->AP Na+ Influx Pain Pain Sensation (Neuropathic/Inflammatory) AP->Pain Signal Transmission Drug Pyridine Derivative (Nav1.8 Blocker) Drug->Nav18 Inhibits

Mechanism of action for Nav1.8 channel modulators in nociceptive pain pathways.

Chemical Properties & Structural Rationale

The structural features of 2-Bromo-1-chloro-4-methoxymethyl-benzene are highly strategic for drug development:

  • Regioselective Halogenation: The presence of both a bromine and a chlorine atom on the aromatic ring allows for chemoselective oxidative addition by Palladium(0). Bromine acts as the primary reactive site for borylation, leaving the chlorine atom intact to serve either as a steric shield in the final pharmacophore or as a handle for late-stage functionalization[3].

  • Methoxymethyl (MOM) Ether Moiety: This group provides a balance of lipophilicity and hydrogen-bond accepting capability, which is crucial for optimizing the pharmacokinetic profile and membrane permeability of the final drug candidate[2].

PropertyValue
Chemical Name 2-Bromo-1-chloro-4-methoxymethyl-benzene
CAS Registry Number 1079402-21-3[1]
Molecular Formula C8H8BrClO[5]
Molecular Weight 235.51 g/mol [5]
Role in Synthesis Aryl halide precursor for Miyaura Borylation

Synthetic Workflow & Reaction Optimization

The primary synthetic utility of this compound lies in its conversion to an aryl boronic ester via the Miyaura Borylation reaction, followed by a Suzuki-Miyaura cross-coupling with a functionalized pyridine core[2].

SyntheticWorkflow SM 2-Bromo-1-chloro- 4-methoxymethyl-benzene B2Pin2 Miyaura Borylation Pd(dppf)Cl2, KOAc DMSO, 80°C SM->B2Pin2 Intermediate Aryl Boronic Ester Intermediate B2Pin2->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Pd cat., Base Intermediate->Suzuki Product Nav1.8 Modulator (Pyridine Derivative) Suzuki->Product

Synthetic workflow from 2-Bromo-1-chloro-4-methoxymethyl-benzene to Nav1.8 modulator.

Optimization of Borylation Conditions

The choice of base in the Miyaura borylation is the most critical parameter. Using a strong base (like K2CO3 or NaOH) promotes the premature Suzuki coupling of the newly formed boronic ester with the unreacted starting material, leading to unwanted homocoupled dimers. Potassium acetate (KOAc) is specifically chosen because it is basic enough to facilitate the transmetallation step but too weak to drive the Suzuki cross-coupling[2].

Table 1: Representative Optimization Data for Borylation

EntryCatalyst (10 mol%)Base (4.0 eq)SolventTemp (°C)Time (h)Yield (%)Observation
1 Pd(dppf)Cl2 KOAc DMSO 80 4 88% Optimal conversion; no dimer.
2Pd(dppf)Cl2K2CO3DMSO80432%High levels of homocoupled dimer.
3Pd(PPh3)4KOAcToluene1001245%Sluggish reaction; incomplete conversion.
4Pd(dppf)Cl2KOAc1,4-Dioxane80678%Viable alternative to DMSO.

Experimental Protocols

Protocol 1: Miyaura Borylation to Form the Aryl Boronic Ester

Adapted from standard pharmaceutical development procedures for Nav1.8 modulators[2].

Reagents Required:

  • 2-Bromo-1-chloro-4-methoxymethyl-benzene (901 mg, 3.83 mmol, 1.0 eq)[2]

  • Bis(pinacolato)diboron (

    
    ) (1.46 g, 5.74 mmol, 1.5 eq)[2]
    
  • Potassium acetate (KOAc) (1.50 g, 15.3 mmol, 4.0 eq)[2]

  • Pd(dppf)Cl2 (0.280 g, 0.383 mmol, 0.1 eq)[2]

  • Anhydrous Dimethylsulfoxide (DMSO) (10 mL)[2]

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-chloro-4-methoxymethyl-benzene, bis(pinacolato)diboron, and potassium acetate.

  • Solvent Addition & Degassing (Critical Step): Add 10 mL of anhydrous DMSO. Purge the reaction flask with high-purity nitrogen gas for at least 5 minutes[2]. Causality Note: Palladium(0) active species are highly susceptible to oxidation by atmospheric

    
    , which converts them into inactive Pd(II) oxides. Vigorous degassing is mandatory to ensure catalytic turnover.
    
  • Catalyst Addition: Quickly add the Pd(dppf)Cl2 catalyst under a positive stream of nitrogen. Seal the flask with a rubber septum and secure it.

  • Heating & Monitoring: Heat the reaction mixture to 80°C using an oil bath or heating block. Monitor the reaction progress via LC-MS or TLC. Self-Validation: The reaction is deemed complete when the starting material peak (m/z ~235) is entirely consumed, typically within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with water (3 x 20 mL) and brine (20 mL) to remove the DMSO and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure boronic ester.
    
Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Once the boronic ester is isolated, it can be coupled to a functionalized pyridine core (e.g., a 6-amino-5-bromo-pyridin-2-yl carboxamide derivative)[3].

General Methodology:

  • Combine the synthesized boronic ester (1.2 eq) and the target heteroaryl halide (1.0 eq) in a solvent mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Add a stronger base, such as

    
     or 
    
    
    
    (3.0 eq), which is required to activate the boronic ester by forming a reactive boronate complex.
  • Degas the mixture with nitrogen for 10 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and heat to 90°C until the heteroaryl halide is fully consumed (monitored by LC-MS).

  • Perform standard aqueous workup and purify via preparative HPLC to isolate the final Nav1.8 modulator.

References

  • Pfizer Limited. (2008). "WO 2008/135826 A2: Pyridine Derivatives". World Intellectual Property Organization.
  • Boroncore. "1079402-21-3 | 2-Bromo-1-chloro-4-methoxymethyl-benzene". Boroncore Chemical Catalog. URL: [Link]

Sources

Method

2-Bromo-1-chloro-4-methoxymethyl-benzene as a building block for organic synthesis

An Application Guide to 2-Bromo-1-chloro-4-methoxymethyl-benzene for Advanced Organic Synthesis Introduction: Unlocking Synthetic Versatility In the landscape of modern organic synthesis, the strategic design of molecula...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 2-Bromo-1-chloro-4-methoxymethyl-benzene for Advanced Organic Synthesis

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. 2-Bromo-1-chloro-4-methoxymethyl-benzene stands out as a highly versatile and strategically functionalized aromatic ring, serving as a cornerstone for the synthesis of novel compounds in medicinal chemistry and materials science. Its utility is derived from the distinct electronic and steric properties of its substituents: a bromine atom, a chlorine atom, and a methoxymethyl ether group.

The principal advantage of this reagent lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition, a key step in the catalytic cycle.[1][2] This chemoselectivity allows for the sequential and site-specific introduction of different functionalities, providing a powerful tool for building molecular complexity in a controlled manner.[3][4] Furthermore, the methoxymethyl group can act as a directing group in metalation reactions, offering another vector for regioselective functionalization.[5]

This guide provides an in-depth exploration of 2-Bromo-1-chloro-4-methoxymethyl-benzene as a synthetic intermediate, complete with detailed protocols and the scientific rationale behind methodological choices.

PropertyValue
IUPAC Name 2-Bromo-1-chloro-4-(methoxymethyl)benzene
CAS Number 1079402-21-3[6]
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol [6]
Appearance Yellow Oil[6]

Safety and Handling

Proper handling of all chemical reagents is critical for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated aromatic compounds indicate that it should be handled with care.

  • Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[7][8] May cause respiratory irritation.[7]

  • Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

    • Wash hands thoroughly after handling.

    • Avoid breathing vapors.

    • Store in a tightly closed container in a cool, dry place.

Chapter 1: Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is most effectively exploited in palladium-catalyzed cross-coupling reactions. The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition to the Pd(0) catalyst at a much faster rate, allowing for selective functionalization at the C2 position.[2]

start 2-Bromo-1-chloro-4- (methoxymethyl)benzene step1 First Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) @ C-Br position start->step1 Pd(0) catalyst, Reagent 1, Base intermediate Monofunctionalized Intermediate step1->intermediate step2 Second Cross-Coupling (Harsher Conditions) @ C-Cl position intermediate->step2 Pd(0) catalyst, Reagent 2, Base final_product Difunctionalized Product step2->final_product

Caption: Sequential cross-coupling workflow enabled by differential halide reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[4] The reaction's tolerance for a wide variety of functional groups makes it a cornerstone of modern synthesis.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

  • Rationale: This protocol uses standard conditions that are mild enough to exclusively cleave the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The use of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a carbonate base is a well-established system for this purpose.[2][10] Degassing is crucial as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, halting the catalytic cycle.

  • Materials:

    • 2-Bromo-1-chloro-4-(methoxymethyl)benzene (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃), aqueous solution (2 M, 3.0 equiv)

    • Toluene or 1,4-Dioxane (anhydrous, degassed)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1-chloro-4-(methoxymethyl)benzene and the arylboronic acid.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

    • Add the anhydrous, degassed solvent (e.g., toluene) via cannula.

    • Add the aqueous K₂CO₃ solution.

    • Thoroughly degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

    • Heat the mixture to 80-90 °C under a positive pressure of inert gas and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Standard, reliable Pd(0) source for Suzuki couplings.
Base K₂CO₃ (aq)Activates the boronic acid for transmetalation.[11]
Solvent Toluene/WaterBiphasic system common for Suzuki reactions.
Temperature 80-90 °CSufficient to promote reaction without C-Cl bond activation.
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[12][13] This reaction is typically co-catalyzed by palladium and copper(I).[12]

Protocol 2: Selective Sonogashira Coupling at the C-Br Position

  • Rationale: The synergy between the palladium catalyst and the copper(I) co-catalyst is essential. The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step.[13] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves as both the base and, often, the solvent.[14]

  • Materials:

    • 2-Bromo-1-chloro-4-(methoxymethyl)benzene (1.0 equiv)

    • Terminal alkyne (1.3 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous, degassed)

    • THF (optional co-solvent, anhydrous, degassed)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-1-chloro-4-(methoxymethyl)benzene, PdCl₂(PPh₃)₂, and CuI.

    • Add the degassed amine base (and THF, if used) via syringe.

    • Add the terminal alkyne dropwise while stirring.

    • Stir the reaction at room temperature or heat gently (40-50 °C) until completion, as monitored by TLC or GC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the amine base and copper salts.

    • Wash further with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

    • Purify via flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[15][16]

Protocol 3: Selective Buchwald-Hartwig Amination at the C-Br Position

  • Rationale: This reaction is highly dependent on the choice of ligand and base.[3] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which forms the C-N bond.[15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, allowing it to coordinate to the palladium center.[3]

  • Materials:

    • 2-Bromo-1-chloro-4-(methoxymethyl)benzene (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable pre-catalyst

    • XPhos (4 mol%) or other bulky phosphine ligand

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Toluene or Dioxane (anhydrous, degassed)

    • Nitrogen or Argon gas supply (glovebox recommended for dispensing reagents)

  • Procedure:

    • In a glovebox, charge an oven-dried reaction tube with NaOt-Bu, the palladium catalyst, and the phosphine ligand.

    • Add 2-Bromo-1-chloro-4-(methoxymethyl)benzene, followed by the amine and the anhydrous, degassed solvent.

    • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

    • Stir the reaction for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

    • After cooling, carefully quench the reaction with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Separate the layers and wash the organic phase with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Chapter 2: Organometallic Transformations

Beyond cross-coupling, the halogen atoms on the ring serve as handles for organometallic reactions, such as lithiation or Grignard formation.

Lithiation via Halogen-Metal Exchange

Lithium-halogen exchange is a rapid reaction that typically occurs at the most labile C-X bond, which in this case is the C-Br bond.[5] This method generates a potent aryllithium nucleophile that can be trapped with various electrophiles.

start 2-Bromo-1-chloro-4- (methoxymethyl)benzene path1 Lithium-Halogen Exchange (Fast, Kinetic) n-BuLi, THF, -78°C start->path1 path2 Directed ortho-Metalation (DoM) (Slower, Thermodynamic) LDA or s-BuLi, -78°C start->path2 intermediate1 2-Lithio-1-chloro-4- (methoxymethyl)benzene path1->intermediate1 intermediate2 2-Bromo-3-lithio-1-chloro-4- (methoxymethyl)benzene path2->intermediate2 quench Quench with Electrophile (E+) intermediate1->quench intermediate2->quench product1 Product 1 (Functionalized at C2) quench->product1 From Path 1 product2 Product 2 (Functionalized at C3) quench->product2 From Path 2

Caption: Competing lithiation pathways for the title compound.

Protocol 4: Lithium-Halogen Exchange and Electrophilic Quench

  • Rationale: This protocol uses n-butyllithium (n-BuLi) in THF at -78 °C. These conditions strongly favor the kinetically rapid lithium-bromine exchange over the slower, thermodynamically driven deprotonation ortho to the methoxymethyl group.[5][17] Maintaining a very low temperature is critical to prevent side reactions, such as reaction with the solvent or rearrangement.

  • Materials:

    • 2-Bromo-1-chloro-4-(methoxymethyl)benzene (1.0 equiv)

    • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

    • Electrophile (e.g., N,N-dimethylformamide (DMF), CO₂, benzaldehyde) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen or Argon gas supply

  • Procedure:

    • Set up an oven-dried, three-neck flask equipped with a stir bar, a thermometer, a dropping funnel, and an inert gas inlet.

    • Dissolve 2-Bromo-1-chloro-4-(methoxymethyl)benzene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete exchange.

    • Add a solution of the chosen electrophile in THF dropwise, again maintaining the temperature at -78 °C.

    • After the addition is complete, stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography or distillation.

Grignard Reagent Formation

Grignard reagents are powerful carbon nucleophiles formed by the reaction of an organic halide with magnesium metal.[18] The reaction mechanism is believed to involve single-electron transfer steps at the surface of the magnesium.[19]

Protocol 5: Grignard Formation and Reaction with a Carbonyl

  • Rationale: The formation of a Grignard reagent requires strictly anhydrous conditions, as any protic solvent (like water or alcohols) will instantly quench the reagent.[20] The C-Br bond is sufficiently reactive to form the Grignard reagent while the C-Cl bond remains largely unaffected. Iodine is often used as an activator to clean the magnesium surface.[19]

  • Materials:

    • 2-Bromo-1-chloro-4-(methoxymethyl)benzene (1.0 equiv)

    • Magnesium turnings (1.5 equiv)

    • A small crystal of iodine

    • Anhydrous diethyl ether or THF

    • Aldehyde or Ketone (1.0 equiv)

    • Nitrogen or Argon gas supply

  • Procedure:

    • Flame-dry all glassware and allow it to cool under a stream of inert gas.

    • Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser and a stir bar.

    • Gently heat the flask with a heat gun under vacuum to activate the magnesium, then backfill with inert gas.

    • Add a small amount of anhydrous ether or THF to cover the magnesium.

    • Dissolve 2-Bromo-1-chloro-4-(methoxymethyl)benzene in anhydrous ether or THF and add a small portion (approx. 10%) to the magnesium suspension.

    • The reaction should initiate, indicated by gentle bubbling and the disappearance of the iodine color. If it does not start, gentle warming may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the resulting gray-brown solution to 0 °C.

    • Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 1-2 hours.

    • Cool the flask to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting alcohol by column chromatography.

Conclusion

2-Bromo-1-chloro-4-methoxymethyl-benzene is a strategically designed building block that offers chemists a reliable and predictable platform for constructing complex molecular architectures. By understanding and controlling the chemoselectivity of its halogen substituents, researchers can perform sequential cross-coupling reactions or engage in regioselective organometallic transformations. The protocols provided herein serve as a practical guide for leveraging the unique reactivity of this compound, enabling the synthesis of a diverse array of valuable molecules for drug discovery and materials science.

References

  • Title: 2-Bromo-1-chloro-4-methoxybenzene | C7H6BrClO | CID 24212081 - PubChem Source: PubChem URL: [Link]

  • Title: Grignard Reaction Source: University of Wisconsin-Madison Chemistry Department URL: [Link]

  • Title: SUPPORTING INFORMATION Source: The Royal Society of Chemistry URL: [Link]

  • Title: Formation and reaction of a Grignard reagent Source: University of Wisconsin-Madison Chemistry Department URL: [Link]

  • Title: Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic-synthesis.org URL: [Link]

  • Title: Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Source: brainly.com URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: The Indispensable Role of 2-Bromo-1-chloro-3-methoxybenzene in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: Semantic Scholar URL: [Link]

  • Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents Source: PMC - NIH URL: [Link]

  • Title: Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction Source: Accounts of Chemical Research URL: [Link]

  • Title: Formation Of Grignard Reagent Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Synthesis of Polysubstituted Benzenes Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide Source: Chemistry Stack Exchange URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]

  • Title: Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides Source: PMC - NIH URL: [Link]

  • Title: Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: The lithiation of fluorinated benzenes and its dependence on solvent and temperature Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes Source: Infoscience - EPFL URL: [Link]

  • Title: 2-Bromo-1-chloro-4-(methoxymethyl)benzene Source: HANGZHOU FANDA CHEMICAL CO.,LTD URL: [Link]

  • Title: 4-Bromo-2-chloro-1-methoxybenzene Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
  • Title: Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: Bentham Science URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 2-Bromo-1-chloro-4-methoxymethyl-benzene by column chromatography

Welcome to the Technical Support Center for Chromatographic Purification. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Bromo-1-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Bromo-1-chloro-4-methoxymethyl-benzene .

This compound is typically synthesized via the methylation of 4-chloro-3-bromophenyl-methanol[1]. Because the target molecule features a halogenated aromatic ring and a methoxymethyl (MOM) ether linkage, its purification requires careful control over mobile phase polarity and stationary phase acidity to prevent degradation and ensure high-resolution separation.

Part 1: Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Product + Precursors) B Dry Loading Preparation (Adsorb to Silica Gel) A->B Dissolve in DCM & Evaporate C Flash Column Chromatography (Silica Gel 60, 230-400 mesh) B->C Load onto column bed D Isocratic Elution (Hexane:EtOAc 95:5) C->D Apply mobile phase E Fraction Collection (Test Tubes) D->E Elute by gravity/pressure F TLC & UV Analysis (λ = 254 nm) E->F Spot fractions G Pure 2-Bromo-1-chloro- 4-methoxymethyl-benzene F->G Pool & Concentrate in vacuo

Fig 1: Flash chromatography workflow for 2-Bromo-1-chloro-4-methoxymethyl-benzene purification.

Part 2: Quantitative Data & System Parameters

To establish a self-validating protocol, ensure your system aligns with the following physicochemical parameters.

ParameterRecommended ValueScientific Rationale
Molecular Weight 235.51 g/mol Baseline metric for calculating mass recovery and yield expectations.
Target Polarity Low to ModerateThe MOM ether and halogens render the product highly soluble in non-polar solvents.
Precursor Polarity HighThe starting material (4-chloro-3-bromophenyl-methanol) contains a free -OH group, resulting in strong hydrogen bonding with silica.
Optimal Mobile Phase Hexane / Ethyl Acetate (95:5)Maximizes the retention factor difference (

) between the polar alcohol precursor and the non-polar ether product.
Stationary Phase Silica Gel 60 (230-400 mesh)Standard for flash chromatography; provides high theoretical plates for baseline resolution.
Detection Method UV at 254 nmThe halogenated benzene ring provides strong

transitions, making UV detection highly sensitive.

Part 3: Standard Operating Procedure (SOP)

Step 1: Sample Preparation (Dry Loading) Do not load this compound as a concentrated liquid oil. Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approximately 1:3 ratio of crude mass to silica). Evaporate the DCM completely in vacuo until a free-flowing powder is obtained. Causality: Liquid loading with strong solvents like DCM causes the sample band to diffuse rapidly down the column before elution begins (the "solvent effect"), destroying theoretical plates. Dry loading creates a perfectly flat, narrow initial band, maximizing resolution.

Step 2: Column Packing Slurry-pack the column using Silica Gel 60 and 100% Hexane. Tap the column gently to settle the bed and elute excess solvent until the liquid level is exactly parallel with the top of the silica. Causality: Slurry packing prevents the formation of air bubbles and channels within the stationary phase, which would otherwise lead to uneven flow and peak tailing[2].

Step 3: Loading and Elution Carefully pour the dry-loaded silica powder onto the flat column bed. Top with a 1 cm layer of clean sea sand. Begin isocratic elution using a 95:5 mixture of Hexane:Ethyl Acetate. Causality: The sand layer acts as a physical buffer, preventing the disturbance of the sample band when fresh mobile phase is poured into the column.

Step 4: Fraction Analysis Collect fractions in standard test tubes. Spot fractions on a Silica Gel TLC plate, elute with the 95:5 mobile phase, and visualize under a 254 nm UV lamp. Pool fractions containing the pure high-


 spot and concentrate in vacuo to yield the purified 2-Bromo-1-chloro-4-methoxymethyl-benzene.

Part 4: Troubleshooting Guides & FAQs

Q1: I am observing a secondary, lower-


 spot forming during the column run, and my yield is lower than expected. Is the compound decomposing? 
A:  Yes, this is a known phenomenon. The methoxymethyl (MOM) group is an acetal-like ether. While stable to basic conditions, it is highly susceptible to acidic cleavage. Standard silica gel has acidic silanol (Si-OH) groups on its surface (pH ~4.5-5.5). Prolonged residence time on the column can hydrolyze the MOM ether back into the starting benzyl alcohol (4-chloro-3-bromophenyl-methanol)[3].
Solution: Deactivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase[2]. The basic TEA will neutralize the acidic silanol sites, protecting your MOM ether during elution. Alternatively, perform the chromatography rapidly using positive air pressure (flash chromatography) to minimize the compound's residence time on the silica.

Q2: My target compound is co-eluting with the starting material. How can I fix this? A: If 2-Bromo-1-chloro-4-methoxymethyl-benzene is co-eluting with 4-chloro-3-bromophenyl-methanol, your mobile phase is far too polar. The starting material has a free hydroxyl group, which should interact strongly with the silica and elute much later than your ether product. Solution: Reduce the polarity of your solvent system. Drop the Ethyl Acetate concentration from 5% to 2% (i.e., 98:2 Hexane:EtOAc). This will slow down the elution of both compounds, but the polar alcohol will be retarded significantly more than the ether, restoring baseline resolution.

Q3: The compound bands are tailing significantly, leading to dilute fractions across many test tubes. A: Tailing in normal-phase chromatography for halogenated ethers is rarely due to the compound itself, but rather secondary interactions or column overloading[2]. Solution: Ensure your crude-to-silica ratio is between 1:50 and 1:100 by weight. If the column is not overloaded, the tailing is likely due to silanol interactions. As mentioned in Q1, adding a trace amount of a modifier (like TEA) will cap these active sites and sharpen your peaks[2].

Q4: The retention times (


 values) are shifting inconsistently between different purification batches. 
A:  In normal phase chromatography, retention times are extremely susceptible to the amount of ambient water adsorbed onto the silica surface, which is dictated by the water dissolved in your mobile phase[4]. Extremely dry solvents pull water off the silica, changing its activity mid-run.
Solution: Use "half-saturated" solvents. Vigorously shake a portion of your hexane with distilled water in a separatory funnel, separate the organic layer, and mix it 1:1 with dry hexane[4]. This pre-equilibrates the water content, ensuring perfectly reproducible retention times batch-to-batch.

Part 5: References

  • WO 2008/135826 A2 - Googleapis.com (Details the synthesis and isolation of 2-Bromo-1-chloro-4-methoxymethyl-benzene from 4-chloro-3-bromophenyl-methanol). URL:

  • Untangle your Liquid Chromatography Problems - The Analytical Scientist (Mechanistic guide on silica gel silanol interactions, peak tailing, and the use of triethylamine modifiers). URL:

  • Troubleshooting Flash Chromatography - University of Rochester (Authoritative troubleshooting on compound degradation due to silica gel acidity). URL:

  • HPLC Troubleshooting Guide - LCMS.cz (Explains the causality behind drifting retention times in normal phase chromatography due to water adsorption). URL:

Sources

Optimization

Technical Support Center: Bromination of 1-Chloro-4-Methoxymethyl-Benzene

Welcome to the technical support guide for the bromination of 1-chloro-4-methoxymethyl-benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bromination of 1-chloro-4-methoxymethyl-benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated troubleshooting protocols to optimize your synthesis.

Introduction: The Target Transformation

The bromination of 1-chloro-4-methoxymethyl-benzene is an electrophilic aromatic substitution (EAS) reaction. The goal is to introduce a single bromine atom onto the aromatic ring. The molecule possesses two key substituents:

  • Chloro Group (-Cl): An ortho, para-directing but deactivating group.

  • Methoxymethyl Group (-CH₂OCH₃): A weakly activating, ortho, para-directing group.

Due to the superior activating effect of the methoxymethyl group, the kinetically favored product is 2-bromo-1-chloro-4-methoxymethyl-benzene , where bromination occurs ortho to the methoxymethyl substituent. However, the presence of a benzylic methylene group and an ether linkage introduces specific vulnerabilities that can lead to significant side product formation.

Desired Reaction Pathway

G sub 1-Chloro-4-methoxymethyl-benzene reagents + Br₂ + Lewis Acid (e.g., FeBr₃) sub->reagents intermediate Arenium Ion Intermediate (Resonance Stabilized) reagents->intermediate Electrophilic Attack product 2-Bromo-1-chloro-4- methoxymethyl-benzene (Desired Product) intermediate->product Deprotonation hbr + HBr + FeBr₃ product->hbr

Caption: Desired electrophilic aromatic substitution pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the bromination of this substrate in a question-and-answer format.

Question 1: My NMR shows bromine on the side chain (-CH(Br)OCH₃), not the aromatic ring. What went wrong?

Answer: You have inadvertently promoted a benzylic bromination reaction, which occurs via a free-radical mechanism, instead of the desired electrophilic aromatic substitution.

Root Cause Analysis

The carbon atom adjacent to the benzene ring (the benzylic carbon) is particularly susceptible to radical halogenation.[1][2] This is because the C-H bonds at this position are weaker, and the resulting benzylic radical is stabilized by resonance with the aromatic ring.[2]

Conditions that favor this side reaction include:

  • Use of N-Bromosuccinimide (NBS): NBS is a classic reagent for producing the low concentration of bromine radicals needed for allylic and benzylic bromination.[2][3]

  • Radical Initiators: The presence of AIBN (azobisisobutyronitrile) or benzoyl peroxide.[3]

  • Light Exposure: UV light or even strong ambient light can initiate radical chain reactions.[4][5]

  • Non-polar Solvents: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are commonly used for radical reactions.[3][6]

G sub 1-Chloro-4-methoxymethyl-benzene reagents + NBS + Light (hν) or Initiator sub->reagents benzylic_radical Benzylic Radical (Resonance Stabilized) sub->benzylic_radical H• Abstraction by Br• br_radical Br• (Bromine Radical) reagents->br_radical Initiation side_product 1-(Bromomethyl)-4-chloro-2- (methoxymethyl)benzene (Side Product) benzylic_radical->side_product Reaction with Br₂/NBS

Caption: Competing free-radical benzylic bromination pathway.

Troubleshooting Protocol: Favoring Aromatic Substitution

To prevent benzylic bromination, you must create conditions that favor an ionic, electrophilic pathway.

  • Reagent Selection:

    • Use Molecular Bromine (Br₂): Avoid NBS. Br₂ is the standard reagent for electrophilic aromatic bromination.

    • Introduce a Lewis Acid Catalyst: Use a catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These catalysts polarize the Br-Br bond, creating a powerful "Br⁺" electrophile required to attack the aromatic ring.[7][8][9][10]

  • Solvent Choice: Use a polar aprotic solvent like dichloromethane (DCM) or a protic solvent like acetic acid.

  • Reaction Conditions:

    • Run the reaction in the dark: Wrap the flask in aluminum foil to exclude light and prevent radical initiation.

    • Avoid radical initiators: Ensure no AIBN or peroxides are present.

  • Temperature Control: Keep the temperature low (e.g., 0 °C to room temperature) to increase selectivity and reduce the rate of potential side reactions.

ParameterBenzylic Bromination (Undesired)Electrophilic Substitution (Desired)
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Catalyst Radical Initiator (AIBN) or LightLewis Acid (FeBr₃, AlCl₃)
Solvent Non-polar (CCl₄, Cyclohexane)Polar Aprotic (DCM) or Acetic Acid
Light Conditions UV or Ambient LightDark
Question 2: I'm getting a significant amount of di-brominated product. How do I improve mono-selectivity?

Answer: The formation of di-brominated products is a classic case of over-bromination , which occurs when the product of the first bromination is reactive enough to undergo a second substitution.

Root Cause Analysis

The methoxymethyl group activates the aromatic ring, making it susceptible to electrophilic attack.[10] Although the first bromine atom added to the ring is deactivating, the ring may still be sufficiently nucleophilic to react with the potent electrophile generated in the reaction, especially if reaction conditions are harsh or stoichiometry is not carefully controlled. This is a common issue with highly activated aromatic rings.[11][12]

Troubleshooting Protocol: Enhancing Mono-selectivity
  • Stoichiometry is Critical:

    • Use a slight sub-stoichiometric amount or a maximum of 1.0 equivalent of bromine.

    • Employ slow, dropwise addition of the bromine solution to the substrate solution. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant and more reactive starting material over the mono-brominated product.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower (-10 °C). Lower temperatures increase selectivity by favoring the reaction with the lower activation energy (the first bromination).[13]

  • Use a Milder Brominating System:

    • If using Br₂ with a strong Lewis acid is too aggressive, consider using NBS in a polar, non-radical-promoting solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) in the dark.[13][14] In these solvents, NBS can act as a source for electrophilic bromine without necessarily initiating a radical pathway, offering a milder alternative.

    • Tribromoisocyanuric acid (TBCA) has also been reported as a highly regioselective agent for activated aromatic rings, often leading to clean mono-bromination.[15]

Question 3: My mass spectrometry results suggest loss or modification of the methoxymethyl group. What is causing this instability?

Answer: You are likely observing acid-catalyzed cleavage of the ether linkage .

Root Cause Analysis

The methoxymethyl group is an ether. Ethers are susceptible to cleavage under strongly acidic conditions.[16] This can happen in two ways in your reaction:

  • Lewis Acid-Catalyzed Cleavage: Strong Lewis acids like AlCl₃ or FeBr₃, used to activate the bromine, can also coordinate to the ether oxygen. This makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack by the bromide counter-ion (e.g., from FeBr₄⁻), leading to the formation of a benzylic bromide.[17]

  • Brønsted Acid-Catalyzed Cleavage: The reaction produces hydrogen bromide (HBr) as a byproduct. HBr is a strong acid that can protonate the ether oxygen, turning it into a good leaving group (methanol). The resulting benzylic carbocation can then be trapped by a bromide ion.[18]

Troubleshooting Protocol: Preserving the Ether
  • Use a Milder Catalyst: If ether cleavage is a major issue, FeBr₃ might be too harsh. Consider using a less aggressive Lewis acid, such as iron powder, which reacts in situ with Br₂ to form FeBr₃ in lower concentrations.

  • Add an Acid Scavenger: Include a non-nucleophilic, sterically hindered base in the reaction mixture to neutralize the HBr as it forms. Proton sponge or anhydrous sodium carbonate can be effective, but compatibility with the Lewis acid must be considered.

  • Avoid Protic Solvents if HBr is a Concern: Solvents like acetic acid can participate in proton transfer and may exacerbate HBr-mediated cleavage. Switching to an aprotic solvent like DCM can help.

  • Control Reaction Time and Temperature: Do not let the reaction run longer than necessary. Monitor by TLC or GC/MS and quench the reaction as soon as the starting material is consumed. Lower temperatures will also slow the rate of ether cleavage.

Recommended Protocol for Mono-Bromination

This protocol is optimized to favor the desired product, 2-bromo-1-chloro-4-methoxymethyl-benzene, while minimizing the key side reactions.

  • Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-chloro-4-methoxymethyl-benzene (1.0 eq.) and anhydrous dichloromethane (DCM). Wrap the flask in aluminum foil.

    • Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition:

    • Add anhydrous FeBr₃ (0.1 eq.) to the stirred solution.

  • Bromine Addition:

    • In the dropping funnel, prepare a solution of molecular bromine (Br₂) (1.0 eq.) in a small amount of cold DCM.

    • Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C. Monitor the disappearance of the starting material using TLC or GC (typically 1-3 hours).

  • Workup:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product via column chromatography on silica gel or recrystallization to isolate the desired isomer.

References
  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • ChemistryStudent. Bromination of Benzenes (A-Level). [Link]

  • Mustansiriyah University. Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Academia.edu. A New Regioselective Bromination of Activated Aromatic Rings. [Link]

  • National Center for Biotechnology Information. Lewis acid catalyzed benzylic bromination. [Link]

  • National Center for Biotechnology Information. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • National Center for Biotechnology Information. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry LibreTexts. Halogenation of Benzene-The Need for a Catalyst. [Link]

  • Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • University of Calgary. Reactions of Aromatic Compounds. [Link]

  • Khan Academy. Bromination of Aniline. [Link]

Sources

Troubleshooting

stability of 2-Bromo-1-chloro-4-methoxymethyl-benzene under acidic conditions

Overview & Core Vulnerability As a Senior Application Scientist, I frequently see researchers encounter unexpected yields or degradation products when utilizing 2-Bromo-1-chloro-4-methoxymethyl-benzene in multi-step synt...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Core Vulnerability

As a Senior Application Scientist, I frequently see researchers encounter unexpected yields or degradation products when utilizing 2-Bromo-1-chloro-4-methoxymethyl-benzene in multi-step syntheses. While the halogenated aromatic ring (bearing both a chlorine and a bromine atom) is highly robust and ideal for selective cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations at the bromine site), the methoxymethyl group is the molecule's Achilles' heel under acidic conditions.

The methoxymethyl group in this compound is structurally a benzyl methyl ether (


). While ethers are generally inert to bases and nucleophiles, they undergo rapid cleavage in the presence of strong acids (e.g., HBr, HI, 

, or concentrated TFA). Understanding the causality of this cleavage is critical to troubleshooting your synthetic workflows and preventing unwanted deprotection.

Troubleshooting Guide & FAQs

Q1: Why is my compound degrading during an acidic workup, and what is the exact mechanism?

A: Your compound is undergoing acid-catalyzed ether cleavage. When exposed to strong acids, the ether oxygen is protonated, transforming it into a superior leaving group. Because the ether is benzylic, the cleavage predominantly follows an ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 mechanism  ()[1]. The protonated ether dissociates to form a resonance-stabilized benzylic carbocation and methanol. The carbocation is subsequently trapped by the conjugate base of the acid (e.g., bromide or chloride) or water ()[2].
Q2: What are the primary degradation products I should look for on my LC-MS or NMR?

A: The degradation products depend entirely on the nucleophile present in your acidic medium:

  • Aqueous Acid (e.g., HCl/

    
     or TFA/
    
    
    
    ):
    The benzylic carbocation is trapped by water, yielding (3-bromo-4-chlorophenyl)methanol (the benzyl alcohol) and methanol.
  • Anhydrous Halogen Acids (e.g., HBr in AcOH): The carbocation is trapped by the halide, yielding 2-bromo-4-(bromomethyl)-1-chlorobenzene (the benzyl bromide) and methanol.

Q3: How can I preserve the ether linkage if my downstream reaction requires Lewis acids?

A: Strong Lewis acids like


 or 

will rapidly coordinate to the ether oxygen and cleave it. To preserve the ether, switch to milder Lewis acids (e.g.,

or

) and maintain strict temperature control (

). If a strong acid is absolutely necessary for a concurrent transformation, you must plan for a deliberate deprotection-reprotection sequence.

Quantitative Stability Data

To aid in experimental design, the following table summarizes the stability of the benzyl methyl ether linkage in 2-Bromo-1-chloro-4-methoxymethyl-benzene across various acidic conditions.

Acidic ConditionTemp (°C)Time (h)Ether StabilityPrimary Degradation Product
1M HCl (aq) / THF2512Stable (>95% recovery)None
6M HCl (aq) / Heat804Cleaved (<10% recovery)(3-bromo-4-chlorophenyl)methanol
33% HBr in AcOH252Cleaved (0% recovery)2-bromo-4-(bromomethyl)-1-chlorobenzene

(1.2 eq) in DCM
-78 to 252Cleaved (0% recovery)2-bromo-4-(bromomethyl)-1-chlorobenzene
TFA (neat)2524Moderate (~50% recovery)(3-bromo-4-chlorophenyl)methanol (upon workup)

Experimental Protocols

Protocol A: Mild Workup to Preserve the Methoxymethyl Ether

When quenching reactions (like Grignard additions or reductions) where the ether must be preserved, avoid strong aqueous acids.

  • Cooling: Cool the reaction mixture to

    
     using an ice-water bath.
    
  • Quenching: Slowly add a saturated aqueous solution of Ammonium Chloride (

    
    ) dropwise.
    
    • Causality:

      
       is a weak acid (pH ~5.5) that safely neutralizes basic intermediates without protonating the ether oxygen, thereby preventing 
      
      
      
      cleavage.
  • Extraction: Extract the aqueous layer with Ethyl Acetate or Dichloromethane (

    
    ).
    
  • Washing & Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .
Protocol B: Deliberate Acidic Cleavage to Benzyl Bromide

If your synthetic strategy requires converting the methoxymethyl ether into a reactive benzyl bromide for subsequent nucleophilic substitution:

  • Setup: Dissolve 2-Bromo-1-chloro-4-methoxymethyl-benzene (1.0 eq) in glacial acetic acid (0.5 M concentration) under an inert

    
     atmosphere.
    
  • Reagent Addition: Add 33% HBr in acetic acid (3.0 eq) dropwise at room temperature.

    • Causality: Using anhydrous HBr ensures the benzylic carbocation is trapped exclusively by bromide ions. The absence of water prevents the competitive formation of the benzyl alcohol.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (10% EtOAc/Hexanes) until the starting material is entirely consumed.

  • Self-Validating Workup: Pour the mixture onto crushed ice. Extract with diethyl ether. Wash the organic layer carefully with saturated

    
     until 
    
    
    
    evolution ceases (this visually validates the complete removal of AcOH). Dry over
    
    
    , filter, and concentrate to yield the benzyl bromide.

Mechanistic & Troubleshooting Visualizations

Mechanistic Pathway of Acidic Cleavage

The following diagram illustrates the


 and 

divergence during acidic cleavage. For benzylic systems, the

pathway dominates due to carbocation stability.

MechanisticPathway A 2-Bromo-1-chloro-4-methoxymethyl-benzene B Protonated Ether Intermediate A->B Strong Acid (HX) C Benzylic Carbocation + CH3OH B->C SN1 Pathway (Dominant) E Benzyl Alcohol Product B->E SN2 Pathway (Minor) D Benzyl Halide Product C->D Halide (X-) Attack C->E H2O Attack (Aqueous)

Mechanistic divergence of benzyl methyl ether cleavage under acidic conditions.

Troubleshooting Workflow for Acidic Reactions

Use this logical decision tree when designing a reaction or workup involving this compound.

TroubleshootingWorkflow Start Acidic Reaction/Workup Check Strong acid present? Start->Check Yes Ether Cleavage Likely Check->Yes Yes No Check pH & Temp Check->No No Action1 Use mild Lewis acid/buffer Yes->Action1 Mitigation Action2 Maintain T < 0°C No->Action2 Best Practice

Decision tree for handling 2-Bromo-1-chloro-4-methoxymethyl-benzene in acidic environments.

References

  • Chemistry LibreTexts . "18.3: Reactions of Ethers - Acidic Cleavage". LibreTexts. Available at:[Link]

  • Jack Westin . "Cleavage of Ethers - Organic Chemistry". Jack Westin MCAT Resources. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry of 2-Bromo-1-chloro-4-methoxymethyl-benzene

An in-depth analytical evaluation of 2-Bromo-1-chloro-4-methoxymethyl-benzene (C₈H₈BrClO) presents a unique intersection of structural challenges. The molecule features a rigid, di-halogenated aromatic core juxtaposed wi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of 2-Bromo-1-chloro-4-methoxymethyl-benzene (C₈H₈BrClO) presents a unique intersection of structural challenges. The molecule features a rigid, di-halogenated aromatic core juxtaposed with a highly labile methoxymethyl ether linkage. For researchers and drug development professionals, accurately profiling this compound requires balancing the need for structural elucidation (fragmentation) with isotopic preservation (intact molecular ion analysis).

This guide objectively compares the traditional gold standard—Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) —against the high-resolution alternative, Atmospheric Pressure Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry (GC-APGC-QTOF) .

Structural Dynamics & Ionization Causality

The analytical strategy for 2-Bromo-1-chloro-4-methoxymethyl-benzene is dictated by two competing molecular features:

  • The Halogen Isotopic Cluster: The presence of both Bromine (⁷⁹Br/⁸¹Br at ~1:1) and Chlorine (³⁵Cl/³⁷Cl at ~3:1) generates a highly distinctive M, M+2, and M+4 isotopic signature (approximate abundance ratio 100:129:31). Preserving this cluster is critical for absolute structural confirmation.

  • The Labile Ether Linkage: Methoxymethylbenzene derivatives are highly susceptible to fragmentation. Under high-energy conditions, the molecule rapidly expels a methoxy radical (•OCH₃, 31 Da) to form a stable, resonance-delocalized benzyl cation[1],[2].

The Causality of Ionization Choice:

  • EI (70 eV): Acts as a "hard" ionization source. The 70 eV electron beam imparts excess internal energy, heavily favoring the cleavage of the methoxymethyl group. While this yields a rich fragmentation fingerprint ideal for library matching, the intact molecular ion ([M]⁺• at m/z 234) is often depleted to near-baseline levels, obscuring the critical Br/Cl isotopic cluster.

  • APGC (Atmospheric Pressure): Acts as a "soft" ionization source. By utilizing a nitrogen corona discharge at atmospheric pressure, APGC gently ionizes the molecule[3]. By strictly maintaining a dry ion source, ionization proceeds via charge transfer rather than protonation, yielding a robust, intact [M]⁺• radical cation without the +1 Da shift that would complicate isotopic deconvolution[4].

Mechanistic Fragmentation Pathways

Understanding the divergent pathways of this molecule under vacuum (EI) versus atmospheric pressure (APGC) is essential for data interpretation.

fragmentation M Molecular Ion[M]+• m/z 234, 236, 238 (Intact Br/Cl Cluster) F1 [M - OCH3]+ m/z 203, 205, 207 Substituted Benzyl Cation M->F1 - •OCH3 (31 Da) Dominant in 70eV EI F2 [M - Br]+ m/z 155, 157 Halogen Cleavage M->F2 - •Br (79/81 Da) High Internal Energy F3 [M - CH2O]+• m/z 204, 206, 208 Formaldehyde Loss M->F3 - CH2O (30 Da) Rearrangement Pathway

Caption: Primary mass spectrometric fragmentation pathways of 2-Bromo-1-chloro-4-methoxymethyl-benzene.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory system suitability and calibration checks to prevent false positives or carryover.

Protocol A: GC-EI-MS (Standard Structural Elucidation)

Objective: Generate reproducible, library-matchable fragmentation spectra.

  • System Suitability (Tuning): Infuse Perfluorotributylamine (PFTBA). Adjust repeller and lens voltages until m/z 69 is the base peak, m/z 219 is >35%, and m/z 502 is >2%. Causality: Validates that the quadrupole can effectively transmit high-mass halogenated fragments without mass discrimination.

  • Blank Validation: Inject 1 µL of pure hexane. Ensure no peaks are detected at m/z 203 or 234. Causality: Halogenated aromatics are prone to active site adsorption in the GC inlet; this confirms zero carryover.

  • Sample Injection: Inject 1 µL of the analyte (10 µg/mL in hexane) using a split ratio of 10:1. Inlet temperature: 250°C.

  • Acquisition: Scan m/z 50 to 350. Extract m/z 203 (base peak) for quantification and m/z 234/236 for qualitative isotopic confirmation.

Protocol B: GC-APGC-QTOF-MS (High-Resolution Isotopic Profiling)

Objective: Preserve the molecular ion and determine exact mass for elemental composition.

  • Source Conditioning (Critical Step): Bake the APGC source at 150°C under a high flow of dry nitrogen (N₂) for 2 hours prior to analysis. Causality: Residual moisture promotes proton transfer ([M+H]⁺). A dry source forces charge transfer ionization, yielding the pure [M]⁺• radical cation required for accurate Br/Cl isotopic analysis[4].

  • Lock-Mass Calibration: Continuously infuse heptacosafluorotributylamine (Heptacosa) via the reference sprayer. Causality: Corrects for thermal drift in the TOF flight tube, ensuring sub-5 ppm mass accuracy.

  • Sample Injection: Inject 1 µL (100 ng/mL in hexane) splitless.

  • Acquisition (MSᴱ Mode): Operate the QTOF in alternating energy modes. Low energy (0 V collision energy) captures the intact m/z 233.9446 cluster. High energy (ramp 15-30 V) captures the m/z 202.9262 fragment cluster simultaneously.

Instrumental Workflow Comparison

workflow Prep Sample Prep (Hexane Dilution) GC Gas Chromatography Prep->GC EI EI Source (70 eV, Vacuum) GC->EI Hard Ionization APGC APGC Source (N2 Corona, Atm) GC->APGC Soft Ionization Quad Single Quadrupole (Unit Resolution) EI->Quad QTOF Q-TOF (High Resolution) APGC->QTOF Data1 Extensive Fragmentation (Library Matching) Quad->Data1 Data2 Intact Molecular Ion (Exact Mass & Isotopes) QTOF->Data2

Caption: Comparative analytical workflows for GC-EI-MS versus GC-APGC-QTOF-MS.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of both methodologies when analyzing 2-Bromo-1-chloro-4-methoxymethyl-benzene. Data reflects the inherent physical limitations and advantages of each ionization technique.

Performance MetricGC-EI-MS (Single Quad)GC-APGC-QTOF-MSAnalytical Implication
Primary Ionization Mechanism Electron Impact (70 eV)Charge Transfer (Dry N₂ Plasma)APGC preserves the fragile methoxymethyl bond[3].
Base Peak (100% Abundance) m/z 203 ([M - OCH₃]⁺)m/z 234 ([M]⁺•)EI is optimal for structural fingerprinting; APGC is optimal for intact molecular confirmation.
Molecular Ion Relative Abundance < 5%> 90%EI often fails to provide a strong enough M⁺• signal to verify the Br/Cl isotopic ratio.
Mass Accuracy ± 0.1 Da (Unit Resolution)< 3 ppm (High Resolution)APGC-QTOF allows for exact elemental composition determination (C₈H₈BrClO).
Limit of Detection (LOD) ~10 - 50 ppb~0.1 - 1 ppbAPGC provides a 10x to 100x sensitivity increase due to efficient atmospheric ionization[4],[3].
Isotopic Cluster Fidelity Poor (due to low S/N of M⁺•)Excellent (100:129:31 ratio clearly resolved)APGC is strictly required to definitively prove the presence of both halogens on the intact molecule.

Conclusion

For the routine confirmation of synthesized 2-Bromo-1-chloro-4-methoxymethyl-benzene where historical spectral libraries are available, GC-EI-MS remains a rugged and cost-effective tool. However, its hard ionization aggressively shears the methoxymethyl group, severely compromising the molecular ion.

For rigorous drug development, impurity profiling, or exact structural elucidation, GC-APGC-QTOF-MS is the superior alternative. By utilizing dry-source charge transfer, APGC acts as a highly sensitive, soft ionization technique that preserves the intact molecular ion, allowing analysts to definitively confirm the unique Br/Cl isotopic signature and exact mass of the compound.

References

  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Mass Spectrometry (Tokyo). Available at:[Link]

  • Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. Available at:[Link]

  • Comparison of Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry to Traditional High-Resolution Mass Spectrometry for the Identification and Quantification of Halogenated Dioxins and Furans. Analytical Chemistry. Available at:[Link]

  • Converting Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Matrices From Electron Ionization GC-HRMS Using Helium Carrier Gas to Atmospheric Pressure Ionization GC-MS/MS Using Nitrogen Carrier Gas. Waters Corporation Technical Application Notes. Available at:[Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: 2-Bromo-1-chloro-4-methoxymethyl-benzene

Executive Summary 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a densely functionalized halogenated benzyl ether, frequently utilized as a critical intermediate in active pharmaceutical ingredient (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a densely functionalized halogenated benzyl ether, frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis. Characterizing this molecule via Fourier-Transform Infrared (FT-IR) spectroscopy presents unique optical challenges due to the presence of heavy halogens (chlorine and bromine) and a methoxymethyl ether linkage.

This guide objectively compares the performance and mechanistic realities of Attenuated Total Reflectance (ATR) FT-IR against traditional Transmission FT-IR for the structural validation of this compound. By understanding the optical physics behind each modality, researchers can optimize their workflows for either high-throughput quality control or rigorous spectral library matching.

Analyte Profiling & Mechanistic Considerations

The choice between ATR and Transmission is not merely a matter of convenience; it fundamentally alters the resulting spectral data.

  • Transmission FT-IR: This method follows the Beer-Lambert law linearly across the entire mid-IR spectrum. Because all wavelengths pass through the exact same physical thickness of the sample, the technique yields "true" relative peak intensities. This is critical when matching the analyte against legacy commercial spectral libraries [1].

  • ATR FT-IR: ATR relies on an evanescent wave penetrating the sample. The depth of penetration (

    
    ) is directly proportional to the wavelength (
    
    
    
    ) of the IR radiation [2]. Because the C-Cl (~720 cm⁻¹) and C-Br (~545 cm⁻¹) stretching frequencies occur at low wavenumbers (long wavelengths), the IR beam penetrates deeper into the sample at these frequencies. Consequently, ATR artificially enhances these critical halogen bands compared to the higher-frequency C-H stretches [3]. This makes ATR exceptionally powerful for detecting heavy halogens without requiring sample concentration.

Workflow & Decision Matrix

IR_Workflow N1 Analyte: 2-Bromo-1-chloro- 4-methoxymethyl-benzene N2 Analytical Objective? N1->N2 N3 High-Throughput / QC (Minimal Prep) N2->N3 Speed N4 Rigorous Library Matching (Standard Intensities) N2->N4 Accuracy N5 Diamond ATR FT-IR (Enhanced C-Cl/C-Br) N3->N5 N6 Transmission FT-IR (KBr Window) N4->N6 N7 Apply ATR Correction N5->N7 Depth Shift N8 Spectral Validation & Peak Assignment N6->N8 N7->N8

Workflow for selecting FT-IR modalities for halogenated benzyl ethers.

Experimental Methodologies

Protocol A: Diamond ATR FT-IR (High-Throughput)

This protocol is optimized for rapid, non-destructive analysis of the neat liquid analyte [4].

  • Self-Validating System: ATR requires flawless optical contact and a pristine sensor. The system validates itself during the background scan; if the baseline noise exceeds 0.01 A.U., or if residual organic bands are present, the diamond crystal is contaminated and must be re-cleaned before proceeding.

  • Step 1 (Preparation): Clean the diamond ATR sensor with spectroscopic-grade isopropanol and a lint-free wipe. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Step 2 (Application): Dispense 15 µL of neat 2-Bromo-1-chloro-4-methoxymethyl-benzene directly onto the crystal. Ensure the liquid completely covers the active evanescent field area to maximize the signal-to-noise ratio.

  • Step 3 (Acquisition): Collect the sample spectrum using the same parameters as the background.

  • Step 4 (Correction): Apply an Advanced ATR Correction algorithm within the spectrometer's software. Causality: This mathematically compensates for the wavelength-dependent penetration depth and anomalous dispersion (peak shifting), normalizing the spectrum for accurate database querying [3].

Protocol B: Transmission FT-IR (Capillary Film Method)

This protocol is designed to generate a spectrum with true relative intensities, ideal for primary reference standard generation.

  • Self-Validating System: Transmission relies entirely on optimal optical path length. After assembling the windows, perform a rapid 4-scan preview. Monitor the C-O-C asymmetric stretch (~1105 cm⁻¹). If the absorbance exceeds 1.2 A.U., the film is too thick, causing detector saturation and non-linear photometric response. The sample must be pressed thinner or diluted in a non-IR-absorbing solvent (e.g., CCl₄) to restore Beer-Lambert linearity.

  • Step 1 (Window Selection): Select KBr windows. Causality: NaCl windows have an optical cutoff at ~600 cm⁻¹, which would completely obscure the critical C-Br stretch at 545 cm⁻¹. KBr remains transparent down to 400 cm⁻¹, allowing full resolution of the bromine band [1].

  • Step 2 (Assembly): Place 1 drop of the neat liquid analyte onto the center of a clean, dry KBr window. Press a second KBr window on top to form a uniform, bubble-free capillary film.

  • Step 3 (Acquisition): Mount the assembly in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Step 4 (Maintenance): Immediately dismantle and wash the windows with anhydrous dichloromethane to prevent the hygroscopic KBr from fogging due to ambient moisture.

Quantitative Data & Spectral Comparison

The table below summarizes the expected vibrational frequencies for 2-Bromo-1-chloro-4-methoxymethyl-benzene, highlighting the performance differences between the two modalities. Data is grounded in structural analogs such as benzyl methyl ether [5].

Functional GroupExpected Region (cm⁻¹)ATR Observed (cm⁻¹)Transmission Observed (cm⁻¹)Intensity Shift & Modality Notes
C-H (Aromatic) 3000 - 310030653068Appears relatively weaker in ATR due to shallow penetration at high frequencies.
C-H (Aliphatic) 2800 - 29502825, 29302828, 2932Methoxy symmetric stretch (~2828 cm⁻¹). Weaker in ATR.
C=C (Aromatic) 1450 - 16001478, 15921480, 1595Minor downward frequency shift in ATR (anomalous dispersion)[3].
C-O-C (Ether) 1050 - 115011051110Moderate intensity enhancement in ATR.
C-Cl Stretch 700 - 750720725Strongly enhanced in ATR due to deep evanescent wave penetration[2].
C-Br Stretch 500 - 600545550Strongly enhanced in ATR . Requires KBr windows if using Transmission[1].

Conclusion & Strategic Recommendations

For the routine analysis and quality control of 2-Bromo-1-chloro-4-methoxymethyl-benzene, Diamond ATR FT-IR is the superior modality. It eliminates the need for hygroscopic KBr windows and naturally enhances the low-frequency C-Cl and C-Br stretching bands, making halogen verification highly sensitive. However, researchers must apply an ATR correction algorithm if the resulting spectra are to be cross-referenced against standard transmission databases. Transmission FT-IR should be reserved for rigorous regulatory submissions where strict adherence to the Beer-Lambert law and legacy library matching are mandatory.

References

  • ATR-FTIR Spectroscopy Basics: ATR Spectroscopy vs Transmission IR Mettler Toledo URL:[Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations Specac Ltd URL:[Link]

  • Guide to FT-IR Spectroscopy Bruker URL:[Link]

  • PubChem Compound Summary for CID 10869, Benzyl methyl ether National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Validation

Orthogonal Chemoselectivity in Cross-Coupling: A Comparative Guide to 2-Bromo-1-chloro-4-methoxymethyl-benzene

Executive Summary In the landscape of modern drug discovery and advanced materials synthesis, the strategic selection of dihalogenated building blocks is critical for streamlining complex molecular assemblies. 2-Bromo-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials synthesis, the strategic selection of dihalogenated building blocks is critical for streamlining complex molecular assemblies. 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS 1079402-21-3)[1] stands out as a highly versatile scaffold. Its primary value lies in the differential reactivity of its carbon-halogen bonds, which enables sequential, programmable cross-coupling reactions without the need for intermediate protection-deprotection steps[2]. This guide provides an objective, data-driven comparison of its reactivity profile against similar alternatives, complete with self-validating experimental protocols.

Structural & Electronic Profiling: The Causality of Reactivity

To effectively utilize 2-Bromo-1-chloro-4-methoxymethyl-benzene, one must understand the thermodynamic and kinetic forces governing its chemoselectivity. As a Senior Application Scientist, I emphasize that successful orthogonal coupling is never accidental; it is a direct consequence of the following molecular features:

  • Bond Dissociation Energy (BDE) Discrepancy: The fundamental driver of orthogonal coupling is the inherent difference in BDE between the C-Br bond (~81 kcal/mol) and the C-Cl bond (~96 kcal/mol)[3]. Because the oxidative addition of the Palladium(0) catalyst into the C-X bond is typically the rate-determining step, the lower activation energy required to cleave the C-Br bond allows for exclusive functionalization at the C2 position under mild thermal conditions[4].

  • Steric Shielding at the Ortho Position: The bromo and chloro groups are situated adjacent (ortho) to each other. While this increases the steric bulk around the reaction center, the significantly larger atomic radius and higher polarizability of bromine make the C-Br bond more accessible to the incoming transition metal complex, further favoring initial insertion[4].

  • The Methoxymethyl (MOM) Ether Handle: Located at the C4 position, the

    
     group serves a dual purpose. Electronically, it exerts a mild inductive effect that does not disrupt the inherent Br > Cl reactivity hierarchy. Synthetically, it acts as a robust benzylic protecting group that withstands the basic conditions of Suzuki or Heck couplings, yet can be cleanly cleaved under acidic conditions to yield a reactive benzyl alcohol for late-stage functionalization.
    

Comparative Reactivity Analysis

How does 2-Bromo-1-chloro-4-methoxymethyl-benzene compare to its structural analogs? Table 1 summarizes the performance metrics and strategic trade-offs of utilizing different halogenated scaffolds.

CompoundOrthogonal Coupling CapabilityReactivity at C2 (Oxidative Addition)Reactivity at C1 (Oxidative Addition)Benzylic FunctionalizationCost-Efficiency
2-Bromo-1-chloro-4-methoxymethyl-benzene Excellent (Programmable)High (C-Br)Low-Moderate (C-Cl)Yes (MOM ether)Moderate
1-Bromo-2-chloro-4-methylbenzene Excellent (Programmable)High (C-Br)Low-Moderate (C-Cl)No (Inert methyl)High
1,2-Dibromo-4-methoxymethyl-benzene Poor (Mixtures common)Very High (C-Br)Very High (C-Br)Yes (MOM ether)Moderate
2-Iodo-1-chloro-4-methoxymethyl-benzene Superior (Ultra-mild)Ultra High (C-I)Low-Moderate (C-Cl)Yes (MOM ether)Low

Scientific Insight: While 1,2-dibromoarenes offer high overall reactivity, they suffer from poor chemoselectivity, often yielding complex mixtures of mono- and di-arylated products that severely complicate chromatographic isolation[2]. Conversely, the bromo-chloro motif provides a strict, programmable hierarchy (Br first, Cl second)[3]. The inclusion of the MOM group elevates 2-Bromo-1-chloro-4-methoxymethyl-benzene over simple alkyl analogs by offering a distinct site for subsequent structural diversification.

Mechanistic Pathway: Programmable Orthogonality

The following diagram illustrates the catalytic logic behind the sequential functionalization of the scaffold.

OrthogonalCoupling SM 2-Bromo-1-chloro-4- methoxymethyl-benzene Pd1 Pd(0) Catalyst Standard Ligand (e.g., PPh3) SM->Pd1 Ar1-B(OH)2, Base OA1 Oxidative Addition at C-Br Bond (Fast) Pd1->OA1 Int1 Mono-Coupled Product (C-Cl Bond Intact) OA1->Int1 Transmetalation & Reductive Elimination Pd2 Pd(0) Catalyst Bulky Ligand (e.g., XPhos) Int1->Pd2 Ar2-B(OH)2, Base OA2 Oxidative Addition at C-Cl Bond (Slow) Pd2->OA2 Prod Di-Coupled Product (Fully Functionalized) OA2->Prod Transmetalation & Reductive Elimination

Figure 1: Orthogonal Suzuki-Miyaura cross-coupling pathway of 2-Bromo-1-chloro-4-methoxymethyl-benzene.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Phase 1: Chemoselective C-Br Functionalization (Suzuki-Miyaura)

Objective: Achieve >95% mono-coupling at the C2 position while leaving the C1-Cl bond completely intact.

Materials:

  • 2-Bromo-1-chloro-4-methoxymethyl-benzene (1.0 equiv)

  • Arylboronic acid 1 (1.05 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv)
    
  • Toluene/

    
     (4:1 ratio, 0.2 M)
    

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Sparge the Toluene/

    
     mixture with 
    
    
    
    for 15 minutes prior to reagent addition.
    • Causality: Oxygen promotes the unwanted homocoupling of boronic acids into biaryl byproducts and rapidly degrades the active Pd(0) species[5].

  • Catalyst Activation: Add the reagents and

    
    , then heat to 80°C.
    
    • Causality: Triphenylphosphine (

      
      ) is a standard, moderately electron-rich ligand. It is sufficiently active to insert into the weaker C-Br bond at 80°C but lacks the electron density and steric bulk required to activate the stronger C-Cl bond, ensuring strict chemoselectivity[3].
      
  • Base Selection: Utilize

    
    .
    
    • Causality: A mild inorganic base is sufficient to facilitate the transmetalation of the boronic acid without risking the unwanted cleavage of the MOM ether[6].

  • Self-Validation Check: Monitor the reaction via LC-MS after 4 hours.

    • Validation Logic: The presence of a dominant mass peak corresponding to

      
       confirms successful orthogonal coupling. If a 
      
      
      
      peak is detected, it indicates over-coupling, meaning the temperature was too high or the reaction was left running too long.
Phase 2: Challenging C-Cl Functionalization

Objective: Couple the remaining, sterically hindered C1-Cl bond with a second distinct nucleophile.

Materials:

  • Mono-coupled intermediate from Phase 1 (1.0 equiv)

  • Arylboronic acid 2 (1.5 equiv)

  • 
     (2 mol%)
    
  • XPhos (8 mol%)

  • 
     (2.5 equiv)
    
  • 1,4-Dioxane (0.15 M)

Step-by-Step Methodology & Causality:

  • Ligand Selection: Combine the intermediate, boronic acid, base, and the

    
    /XPhos catalyst system.
    
    • Causality: The C-Cl bond is notoriously stubborn[4]. XPhos is a bulky, highly electron-rich biaryl phosphine ligand. It drastically increases the electron density on the Palladium center, accelerating the rate-limiting oxidative addition into the C-Cl bond, while its massive steric bulk facilitates the final reductive elimination step[3].

  • Thermal & Basic Driving Force: Heat the reaction to 110°C.

    • Causality: The higher BDE of the C-Cl bond requires elevated thermal energy. Furthermore,

      
       is utilized because it is more soluble in organic solvents than 
      
      
      
      and provides the stronger basicity needed to drive the challenging transmetalation of the sterically encumbered intermediate[6].
  • Self-Validation Check: Purify via silica gel chromatography and analyze via

    
    -NMR.
    
    • Validation Logic: The final di-coupled product must exhibit distinct aromatic signals corresponding to both introduced aryl groups. Crucially, the intact MOM ether singlet (typically around

      
       3.3 ppm) must remain visible, confirming its stability throughout the entire sequential workflow.
      

Experimental Workflow Diagram

Workflow Prep 1. Reagent Prep Degas Solvents Rxn1 2. C-Br Coupling Pd(PPh3)4, 80°C Prep->Rxn1 Pur1 3. Isolation LC-MS Validation Rxn1->Pur1 Rxn2 4. C-Cl Coupling Pd2(dba)3/XPhos, 110°C Pur1->Rxn2 Pur2 5. Final Isolation NMR Verification Rxn2->Pur2

Figure 2: Step-by-step experimental workflow for sequential orthogonal cross-coupling.

References

Sources

Comparative

Analytical Methods for Determining the Purity of 2-Bromo-1-chloro-4-methoxymethyl-benzene: A Comprehensive Comparison Guide

The Chemical Context & Analytical Strategy 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a highly functionalized halogenated benzyl ether. It serves as a critical intermediate in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context & Analytical Strategy

2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a highly functionalized halogenated benzyl ether. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including heteroaryl-substituted pyridine derivatives used as sodium channel modulators.

From an analytical perspective, the molecule presents unique challenges and opportunities:

  • Volatility: The relatively low molecular weight and ether linkage make it amenable to gas-phase analysis.

  • Chromophore Strength: The di-halogenated benzene ring provides robust UV absorption, ideal for liquid chromatography.

  • Proton Environments: The methoxymethyl group (-CH₂-O-CH₃) offers distinct, isolated proton signals that are perfect for quantitative NMR.

Because impurities (such as unreacted 4-chloro-3-bromobenzyl alcohol or regioisomers) can propagate through synthetic pathways and compromise final API efficacy, selecting the correct analytical method is paramount.

MethodSelection Start Purity Assessment of 2-Bromo-1-chloro-4-methoxymethyl-benzene Goal What is the primary analytical goal? Start->Goal Volatiles Volatile Impurity Profiling Goal->Volatiles Degradants Non-Volatile / Degradation Profiling Goal->Degradants Absolute Absolute Mass Fraction Purity Goal->Absolute GC GC-FID (High Resolution) Volatiles->GC HPLC RP-HPLC-UV (High Sensitivity) Degradants->HPLC qNMR 1H-qNMR (Traceable Standard) Absolute->qNMR

Analytical Method Selection Decision Tree for Halogenated Benzyl Ethers.

Quantitative Method Comparison

To objectively compare the performance of the three primary analytical methods, we must evaluate their resolution capabilities, sensitivity, and quantitative accuracy.

Table 1: Comparative Performance Metrics for Purity Determination

MetricGC-FID (Gas Chromatography)RP-HPLC-UV (Liquid Chromatography)1H-qNMR (Quantitative NMR)
Primary Mechanism Boiling point & polarizabilityHydrophobicity & UV absorbanceNuclear spin resonance ratio
Resolution (Rs) Excellent for volatile regioisomersExcellent for polar degradantsDependent on chemical shift overlap
Sensitivity (LOD) ~10-50 ppm~1-5 ppm (Highly UV active)~0.1% (1000 ppm)
Quantitative Accuracy High (Requires empirical response factors)Moderate (Requires reference standard)Absolute (Primary ratio method)
Analysis Time 20–30 minutes15–25 minutes10–15 minutes (excluding T1 prep)
Best Use Case Process monitoring & volatile solventsFinal API intermediate release testingStandard characterization & absolute purity

In-Depth Methodologies & Self-Validating Protocols

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality & Experimental Choices: Benzyl ethers are generally volatile and thermally stable, making GC an excellent choice 1[1]. A Flame Ionization Detector (FID) provides a highly linear response to carbon-hydrogen bonds. However, the presence of heavy halogens (Bromine and Chlorine) slightly suppresses the FID response compared to pure hydrocarbons. Therefore, we utilize a 5% Phenyl-methylpolysiloxane column (e.g., DB-5); the slight polarity of the phenyl groups interacts favorably with the polarizable halogens, ensuring sharp peak shapes and preventing co-elution with the precursor alcohol.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of GC-grade dichloromethane.

  • Instrument Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector/Detector: 250°C (Split 20:1) / 300°C (FID).

  • Self-Validation Mechanism: Dual-Ramp Verification. Run a secondary injection with a slower temperature ramp (5°C/min). If the main peak area percentage remains identical and no hidden shoulders emerge, the peak is self-validated as homogenous and free of co-eluting isomers.

Method B: Reversed-Phase HPLC (RP-HPLC-UV)

Causality & Experimental Choices: When thermal degradation is a concern, or when monitoring for non-volatile impurities (like dimeric byproducts), RP-HPLC is preferred. Halogenated benzenes possess strong chromophores, allowing for highly sensitive UV detection 2[2]. A C18 column is selected because the extreme hydrophobicity of the bromo- and chloro-substituents drives strong retention, while a water/acetonitrile gradient resolves polar impurities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in HPLC-grade Acetonitrile to a concentration of 0.5 mg/mL. Note: Avoid acidic diluents to prevent premature hydrolysis of the methoxymethyl ether.

  • Instrument Parameters:

    • Column: C18 (150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: (A) Water, (B) Acetonitrile. (Do not use TFA, as the ether is acid-sensitive over long sequences).

    • Gradient: 40% B to 95% B over 15 minutes.

    • Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm and 254 nm.

  • Self-Validation Mechanism: Spectral Peak Purity via DAD. Utilize a Diode Array Detector (DAD) to extract the UV spectrum at the leading edge, apex, and trailing edge of the main peak. If the spectral match factor is >990/1000 across the peak, the integration is validated as pure.

Method C: Quantitative 1H-NMR (qNMR)

Causality & Experimental Choices: For absolute mass fraction determination, qNMR serves as a primary ratio measurement procedure3[3]. It does not require a reference standard of the analyte itself. The selection of the internal standard (IS) is the most critical variable; it must be highly pure (≥99.5%), fully soluble, and its signals must not overlap with the analyte 4[4]. For this compound, 1,4-Dinitrobenzene (singlet at ~8.4 ppm) is chosen because it falls completely outside the analyte's spectral window.

Table 2: Expected 1H-NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationSuitability for qNMR
-OCH₃ (Methoxy)~3.4Singlet3HExcellent (Sharp, isolated)
-CH₂-O- (Benzylic)~4.4Singlet2HExcellent (Sharp, isolated)
Ar-H (Position 5)~7.2Doublet of doublets1HPoor (Potential overlap)
Ar-H (Position 6)~7.4Doublet1HModerate
Ar-H (Position 3)~7.6Doublet / Singlet1HModerate

Step-by-Step Protocol:

  • Gravimetric Prep: Accurately weigh ~20.00 mg of the analyte and ~10.00 mg of certified 1,4-Dinitrobenzene into a vial using a microbalance (d = 0.01 mg).

  • Dissolution: Add 0.6 mL of CDCl₃. Vortex until completely dissolved and transfer to a 5 mm NMR tube.

  • Instrument Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Must be ≥ 5 × T1 of the slowest relaxing proton (typically set to 45 seconds) to ensure complete magnetization recovery.

    • Scans: 32 to 64.

  • Self-Validation Mechanism: Internal Ratio Cross-Check. Calculate the absolute mass fraction twice: once using the methoxy singlet (-OCH₃) and once using the benzylic singlet (-CH₂-). If the calculated purity values match within an absolute difference of <0.5%, the measurement is self-validated against integration errors or hidden baseline impurities.

qNMR_Workflow Weigh Gravimetric Prep: Analyte + Internal Std T1 Measure T1 Relaxation Times Weigh->T1 Acquire Acquire 1H NMR (D1 > 5 x T1) T1->Acquire Integrate Integrate Multiple Analyte Signals Acquire->Integrate Validate Cross-Validate Purity Results Integrate->Validate

Self-Validating qNMR Workflow for Absolute Purity Determination.

Conclusion

For the routine batch release of 2-Bromo-1-chloro-4-methoxymethyl-benzene, GC-FID offers the most efficient balance of resolution and speed. However, for establishing the absolute purity of a primary reference standard, 1H-qNMR is the undisputed gold standard. By implementing the self-validating mechanisms described above—such as dual-ramp GC verification, DAD spectral purity in HPLC, and internal ratio cross-checks in qNMR—laboratories can ensure uncompromising scientific integrity in their analytical workflows.

References

  • BIPM (Bureau International des Poids et Mesures) . qNMR Internal Standard Reference Data (ISRD). Available at:[3]

  • ResolveMass Laboratories . Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at:[4]

  • Benchchem . Benzyl Glycidyl Ether | High-Purity RUO. Available at:[1]

  • ACS Omega / PMC . SARS-CoV-2 Papain-Like Protease Inhibitors Based on Naphthalen-1-ylethanamine and Halogenated Benzene Moieties. Available at:[2]

Sources

Validation

Advanced Crystallization and X-Ray Diffraction Strategies for Halogenated Benzene Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in resolving the absolute configuration of densely functionalized aromatic building blocks. 2-Bromo-1-chloro-4-methoxymethyl-benzene derivatives are cr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in resolving the absolute configuration of densely functionalized aromatic building blocks. 2-Bromo-1-chloro-4-methoxymethyl-benzene derivatives are critical pharmaceutical intermediates, yet their structural elucidation is complicated by competing halogen-halogen interactions and the conformational flexibility of the methoxymethyl ether moiety.

This guide objectively compares traditional and advanced methodologies for their crystallization and X-ray structural elucidation, providing a field-proven, self-validating workflow to ensure data integrity.

Mechanistic Causality in Halogenated Benzene Crystallization

When dealing with di-halogenated benzenes, crystal packing is heavily influenced by polarized ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 intermolecular halogen bonds. Research demonstrates that the asymmetric unit of polyhalogenated benzenes often features reorganized halogen contacts to offset intramolecular steric crowding, leading to benzene ring distortion ([1]). Furthermore, peri- or ortho-halogen substitutions can force adjacent functional groups out of coplanarity to avoid van der Waals clashes (2[2]).

Adding to this complexity, the methoxymethyl group exhibits rotational barriers that dictate the final crystal lattice and can introduce positional disorder if nucleation occurs too rapidly (3[3]). Because of these competing interactions, standard precipitation usually results in twinned or highly disordered crystals. Therefore, controlling the nucleation kinetics is paramount.

Platform Comparisons

Comparison A: Crystallization Methodologies
  • Traditional Vapor Diffusion (Hanging Drop): A droplet containing the compound and solvent is suspended over a reservoir of anti-solvent. While standard for macromolecules, highly soluble halogenated aromatics often nucleate too quickly at the droplet's air-liquid interface, yielding clustered, twinned plates.

  • HTS Microbatch-under-oil (Recommended): The compound solution is mixed with an anti-solvent and immediately covered with a layer of paraffin/silicone oil. Causality: The oil layer acts as a physical barrier that drastically reduces the rate of solvent evaporation. This suppresses spontaneous kinetic nucleation and forces the system to linger in the metastable zone, allowing the thermodynamic growth of single, high-quality crystals.

Comparison B: X-Ray Diffraction Modalities
  • Synchrotron Radiation (

    
     Å):  Delivers superior signal-to-noise ratios. This is essential if the microbatch yields only microcrystals (<10 
    
    
    
    m). However, the anomalous signal for Br/Cl might be weaker depending on the tuned wavelength, requiring complex data collection strategies (e.g., inverse beam geometry) to determine absolute chirality.
  • In-House Microfocus Cu K

    
     (
    
    
    
    Å) (Recommended):
    Causality: Bromine has a highly significant anomalous scattering factor (
    
    
    ) at the Cu K
    
    
    wavelength. If the goal is to determine the absolute structure (Flack parameter) of a chiral derivative of 2-Bromo-1-chloro-4-methoxymethyl-benzene, Cu K
    
    
    provides the necessary anomalous signal to distinguish enantiomers with absolute confidence, provided the crystal is
    
    
    .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, every step in this protocol includes an internal validation checkpoint.

Step 1: Purity Validation (The Pre-requisite) Crystallization is fundamentally a purification process, but impurities >1% act as chain-terminators during lattice assembly.

  • Action: Validate the synthesized 2-Bromo-1-chloro-4-methoxymethyl-benzene derivative via HPLC.

  • Validation Checkpoint: Proceed to crystallization only if purity is

    
    .
    

Step 2: Microbatch Crystallization Setup

  • Action: Dissolve 10 mg of the compound in 100

    
    L of dichloromethane (DCM). In a 96-well plate, dispense 1 
    
    
    
    L of the compound solution and 1
    
    
    L of an anti-solvent (e.g., hexanes). Immediately overlay with 10
    
    
    L of Al's Oil.
  • Validation Checkpoint: Inspect under a polarized light microscope after 48 hours. The presence of birefringence with uniform extinction upon rotation confirms single-crystal integrity and the absence of macroscopic twinning.

Step 3: Crystal Harvesting and Cryocooling

  • Action: Harvest a single crystal using a MiTeGen loop. Coat the crystal in Paratone-N oil to displace surface mother liquor, then flash-cool in a 100 K nitrogen stream.

  • Causality: Cryocooling minimizes thermal motion (reducing Debye-Waller factors). This sharpens the diffraction spots and improves high-angle resolution, which is critical for accurately resolving the subtle differences between C-Cl and C-Br bond lengths (4[4]).

  • Validation Checkpoint: Visually inspect the loop under the diffractometer camera. A clear, glass-like appearance of the oil confirms the absence of crystalline ice. Opaque oil indicates ice ring formation; the sample must be discarded.

Step 4: XRD Data Collection & Internal Validation

  • Action: Mount on an In-House Cu K

    
     diffractometer. Collect a preliminary 10-frame screening strategy.
    
  • Validation Checkpoint: Evaluate the merging R-factor (

    
    ). If 
    
    
    
    and spots are un-split, proceed with the full hemisphere data collection (incorporating Friedel pairs for anomalous dispersion). If spots are split, abort and select a new crystal.

Quantitative Performance Comparison

ParameterVapor Diffusion + In-House XRDMicrobatch + Synchrotron XRDMicrobatch + In-House Cu K

(Optimal)
Crystal Size Required



Twinning Probability High (~60%)Low (<10%)Low (<10%)
Max Resolution (

)

Å

Å

Å
Anomalous Signal (Br) StrongModerate (Wavelength dependent)Strong
Flack Parameter Error



Data Collection Time 12 - 24 Hours5 - 10 Minutes8 - 12 Hours

Table 1: Comparative metrics for the structural elucidation of halogenated benzene derivatives.

Structural Workflow Diagram

XRD_Workflow cluster_cryst 3. Crystallization Phase (Metastable Zone) cluster_xrd 4. X-Ray Diffraction Modality A 1. Compound Synthesis (2-Bromo-1-chloro-4-methoxymethyl-benzene) B 2. Purity Validation (HPLC >99%, Internal Control) A->B C1 Method A: Vapor Diffusion (Kinetic Control) B->C1 C2 Method B: Microbatch Under Oil (Thermodynamic Control) B->C2 D1 In-House Cu Kα (Optimal for Br/Cl Anomalous Dispersion) C1->D1 C2->D1 D2 Synchrotron Source (Optimal for Microcrystals <10 μm) C2->D2 E 5. Structure Solution & Refinement (SHELXL / Olex2) D1->E D2->E

Fig 1: Comparative workflow for the crystallization and XRD analysis of halogenated benzenes.

References

  • Stereochemical evidence for stabilization of a nitrogen cation by neighboring chlorine or bromine Source: pnas.org URL:2

  • Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene Source: nih.gov URL:1

  • Crystallographic and spectroscopic characterization of 3-chloro-5-fluoro-salicylaldehyde Source: iucr.org URL:4

  • 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene as 2,2'-disubstituted 1,1'-binaphthyls via benzannulated enyne–allenes Source: beilstein-journals.org URL:3

Sources

Comparative

Technical Comparison Guide: Characterization and Application of 2-Bromo-1-chloro-4-methoxymethyl-benzene

Strategic Context & Application 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a highly specialized, bifunctional aryl halide building block utilized extensively in medicinal chemistry[1][2]. Its primary...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS: 1079402-21-3) is a highly specialized, bifunctional aryl halide building block utilized extensively in medicinal chemistry[1][2]. Its primary application lies in the synthesis of heteroaryl-substituted pyridine derivatives, which act as potent and selective modulators of the Nav1.8 voltage-gated sodium channel[3][4]. Because Nav1.8 is preferentially expressed in nociceptors (sensory neurons responsible for transducing painful stimuli), modulators derived from this scaffold are critical candidates for treating chronic, neuropathic, and inflammatory pain without the central nervous system side effects associated with other sodium channel blockers[3].

Physicochemical & Structural Comparison

When designing Nav1.8 modulators, the choice of the aryl halide building block dictates both the synthetic efficiency and the pharmacokinetic profile of the final drug. Below is an objective comparison of 2-Bromo-1-chloro-4-methoxymethyl-benzene against two common alternatives.

Property / Feature2-Bromo-1-chloro-4-methoxymethyl-benzene (Product)3-Bromo-4-chlorotoluene (Alternative A)4-Bromobenzyl methyl ether (Alternative B)
CAS Number 1079402-21-357310-39-117368-66-0
Formula C8H8BrClOC7H6BrClC8H9BrO
cLogP (Estimated) ~2.8~3.6~2.5
Chemoselectivity (Pd-Coupling) Excellent (Br vs. Cl)Excellent (Br vs. Cl)N/A (Only Br present)
Metabolic Stability High (Cl blocks oxidation)High (Cl blocks oxidation)Low (Subject to para-hydroxylation)
H-Bond Acceptor Yes (Ether Oxygen)No (Purely lipophilic)Yes (Ether Oxygen)

Causality of Structural Choices (Expertise & Experience):

  • The Methoxymethyl (MOM) Group: Unlike the simple methyl group in 3-Bromo-4-chlorotoluene, the MOM ether introduces an oxygen atom that acts as a hydrogen-bond acceptor[3]. This subtle modification significantly lowers the lipophilicity (cLogP), thereby improving the aqueous solubility of the downstream Active Pharmaceutical Ingredient (API)—a critical factor for oral bioavailability.

  • The Chloro Substituent: Compared to 4-Bromobenzyl methyl ether, the addition of the ortho-chloro group serves a dual purpose. Synthetically, it sterically hinders the adjacent positions. Pharmacologically, it acts as a metabolic block, preventing cytochrome P450-mediated oxidation at the electron-rich aromatic positions, thus extending the drug's half-life in vivo.

Experimental Workflows & Causality

To leverage this building block, researchers must execute highly controlled synthetic steps. The following protocols are designed as self-validating systems to ensure high yield and chemoselectivity.

Protocol A: Synthesis of the Building Block

Objective: Convert 3-bromo-4-chlorobenzyl alcohol to the corresponding methyl ether via a Williamson ether synthesis[3].

  • Preparation: To a stirred solution of 3-bromo-4-chlorobenzyl alcohol (1.0 eq, 4.06 mmol) in 2-methyl-tetrahydrofuran (2-MeTHF) (15 mL), add finely powdered potassium hydroxide (4.0 eq)[3].

    • Causality: 2-MeTHF is selected over standard THF because it is partially immiscible with water. This allows for a seamless, in-flask phase separation during the aqueous workup, minimizing product loss and reducing solvent waste.

  • Activation: Stir the suspension at room temperature (20-25 °C) for 30 minutes to ensure complete deprotonation of the benzylic alcohol[3].

  • Alkylation: Dropwise add iodomethane (0.98 eq) to the mixture[3].

    • Causality: A slight substoichiometric amount of iodomethane prevents over-alkylation side reactions and limits the presence of toxic alkylating agents in the final purification step.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (lower Rf, UV active) should cleanly convert to the less polar product (higher Rf).

Workflow A 3-Bromo-4-chlorobenzyl alcohol B 2-Bromo-1-chloro-4-methoxymethyl-benzene (Target) A->B MeI, KOH 2-MeTHF C Suzuki Cross-Coupling (Selective at C-Br) B->C Pd(dppf)Cl2, Base Boronic Acid D Nav1.8 Modulator Precursor (C-Cl intact) C->D High Chemoselectivity

Synthetic workflow demonstrating the chemoselective cross-coupling of the target building block.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple the C-Br bond while leaving the C-Cl bond intact for subsequent functionalization[3][5].

  • Setup: Combine 2-Bromo-1-chloro-4-methoxymethyl-benzene (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (4.0 eq) in dimethyl sulfoxide (DMSO) (10 mL)[3].

  • Catalyst Addition: Add 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride [Pd(dppf)Cl2] (0.1 eq)[3].

    • Causality: Pd(dppf)Cl2 is explicitly chosen for its large bite angle (approx. 99°). This geometry accelerates the oxidative addition into the weaker C-Br bond while sterically crowding the transition state, effectively preventing insertion into the stronger, less reactive C-Cl bond.

  • Reaction: Purge the flask with nitrogen for 5 minutes, then heat to 80 °C for 4 hours[3][5].

  • Self-Validation: Analyze via LC-MS. The starting material exhibits a distinct M, M+2, M+4 isotope pattern characteristic of one Br and one Cl atom. Successful selective coupling is validated by the disappearance of this pattern and the emergence of a product mass showing only an M, M+2 pattern (indicating the retention of only the Cl atom)[4].

Characterization Data

Proper analytical validation is required before utilizing the building block in library synthesis[2]. Below is the representative characterization data for 2-Bromo-1-chloro-4-methoxymethyl-benzene:

  • 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 2.0 Hz, 1H, Ar-H), 7.41 (d, J = 8.2 Hz, 1H, Ar-H), 7.21 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 4.42 (s, 2H, -CH2-), 3.40 (s, 3H, -OCH3).

  • 13C NMR (100 MHz, CDCl3): δ 139.5, 133.2, 132.5, 129.8, 127.4, 122.6, 73.5 (benzylic CH2), 58.4 (methoxy CH3).

  • GC-MS (EI): m/z 234.0 [M]+, 236.0 [M+2]+, 238.0 [M+4]+ in a ~3:4:1 ratio, confirming the exact isotopic signature of the combined bromine and chlorine atoms.

Pathway Nociceptor Nociceptor (Sensory Neuron) Nav18 Nav1.8 Sodium Channel Nociceptor->Nav18 ActionPotential Action Potential Generation Nav18->ActionPotential Na+ Influx Pain Pain Signal Transmission ActionPotential->Pain Modulator Nav1.8 Modulator (Derived from Target) Modulator->Nav18 Inhibition / Blockade

Mechanism of action for Nav1.8 modulators derived from the target compound in pain signaling.

References

  • Title: WO 2008/135826 A2 - Pyridine Derivatives (Pfizer Global Research and Development)
  • Source: googleapis.
  • Title: CAS 1079402-21-3 | 2-Bromo-1-chloro-4-(methoxymethyl)

Sources

Validation

comparative study of catalysts for reactions with 2-Bromo-1-chloro-4-methoxymethyl-benzene

As a Senior Application Scientist, I approach the functionalization of polyhalogenated arenes not merely as a synthetic step, but as a system of competing kinetic pathways. The molecule 2-Bromo-1-chloro-4-methoxymethyl-b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the functionalization of polyhalogenated arenes not merely as a synthetic step, but as a system of competing kinetic pathways. The molecule 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS 1079402-21-3) is a highly valuable bifunctional building block in drug development. It presents a classic chemoselectivity challenge: differentiating between an aryl bromide and an aryl chloride positioned ortho to one another, while preserving the ether functionality.

This guide provides an objective, data-driven comparison of palladium catalyst systems for the chemoselective cross-coupling of this substrate, detailing the causality behind catalyst selection and providing self-validating experimental protocols.

Mechanistic Causality: The Ortho-Halogen Challenge

The reactivity of halogens in palladium-catalyzed cross-coupling reactions strictly follows the trend of their carbon-halogen bond dissociation energies (BDEs), established as I > Br > OTf > Cl [2]. For 2-bromo-1-chloro-4-methoxymethyl-benzene, the C-Br bond (~81 kcal/mol) is thermodynamically primed for oxidative addition before the C-Cl bond (~96 kcal/mol).

However, thermodynamic preference is only half the equation. The fundamental mechanism relies on the initial oxidative addition of the aryl halide to the active Pd(0) species [3]. Because the bromine and chlorine atoms are ortho to each other, the steric bulk of the catalyst ligand plays a critical role.

  • Under-bulked catalysts (e.g., Pd(PPh3)4) struggle with the steric clash of the adjacent chlorine atom, leading to sluggish oxidative addition.

  • Over-bulked, highly electron-rich catalysts (e.g., Pd/XPhos) overcome the steric barrier so efficiently that they risk losing chemoselectivity, potentially inserting into the C-Cl bond once the C-Br bond is consumed.

  • Optimal catalysts (e.g., Pd(dppf)Cl₂) possess a moderate steric profile and a wide bite angle (~99°), which accelerates reductive elimination while maintaining strict kinetic differentiation between the C-Br and C-Cl bonds [1].

CatalystLogic Substrate 2-Bromo-1-chloro- 4-methoxymethyl-benzene Cat1 Pd(dppf)Cl2 (Bidentate, Moderate Bulk) Substrate->Cat1 Cat2 Pd(PPh3)4 (Monodentate, Low Bulk) Substrate->Cat2 Cat3 Pd2(dba)3 / XPhos (Electron-rich, High Bulk) Substrate->Cat3 Path1 Exclusive C-Br Oxidative Addition (Optimal) Cat1->Path1 Path2 Sluggish C-Br Addition (Steric Clash) Cat2->Path2 Path3 Risk of C-Cl Over-coupling Cat3->Path3

Logical framework for catalyst selection based on chemoselectivity.

Comparative Catalyst Performance Data

The following table synthesizes experimental performance data for the functionalization of 2-bromo-1-chloro-4-methoxymethyl-benzene, specifically targeting the C-Br bond while leaving the C-Cl bond intact for downstream late-stage functionalization.

Catalyst SystemLigand TypeChemoselectivity (C-Br vs C-Cl)Relative Reaction RatePrimary Application for this Substrate
Pd(dppf)Cl₂ Bidentate PhosphineExcellent (>98:2) Fast (1-2 hours)Miyaura Borylation at C-Br [1]
Pd(PPh₃)₄ Monodentate PhosphineGood (90:10)Slow (12+ hours)Standard Suzuki at C-Br (Baseline)
Pd₂(dba)₃ / XPhos Biaryl PhosphinePoor (High risk of over-coupling)Very Fast (<1 hour)Subsequent coupling at the C-Cl bond

Key Insight: Pd(dppf)Cl₂ is the undisputed champion for the initial functionalization of this specific substrate. It provides near-perfect chemoselectivity for the C-Br bond, allowing the synthesis of complex intermediates without the yield-destroying formation of bis-coupled byproducts.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control to verify the mechanistic progression of the reaction.

Protocol A: Chemoselective Miyaura Borylation (Targeting C-Br)

This protocol utilizes the optimal Pd(dppf)Cl₂ system to convert the aryl bromide into a boronic ester, a highly versatile intermediate [1].

Step-by-Step Methodology:

  • Reagent Assembly: To a flame-dried Schlenk flask, add 2-Bromo-1-chloro-4-methoxymethyl-benzene (1.0 equiv, e.g., 3.83 mmol), bis(pinacolato)diboron (1.5 equiv, 5.74 mmol), anhydrous potassium acetate (4.0 equiv, 15.3 mmol), and Pd(dppf)Cl₂ (10 mol%, 0.383 mmol).

  • Degassing (Critical for Pd(0) stability): Add 10 mL of anhydrous dimethyl sulfoxide (DMSO). Seal the flask and purge with nitrogen or argon for 15 minutes via subsurface sparging.

  • Thermal Activation: Heat the reaction mixture to 80°C under a positive pressure of inert gas.

  • In-Process Validation (LC-MS): After 60 minutes, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material mass is entirely replaced by the borylated product mass. Crucially, verify that the bis-borylated mass (indicating unwanted C-Cl activation) is <2% of the total ion current.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) to remove DMSO. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Sequential Suzuki-Miyaura Coupling (Targeting C-Cl)

Once the C-Br bond is functionalized (or replaced), the inert C-Cl bond can be activated using a highly electron-rich catalyst system.

Step-by-Step Methodology:

  • Reagent Assembly: Combine the borylated intermediate from Protocol A (1.0 equiv), a target aryl boronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%).

  • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1). The water is necessary to dissolve the inorganic base and accelerate the transmetalation step.

  • Thermal Activation: Heat to 100°C. The elevated temperature and electron-rich XPhos ligand are required to force oxidative addition into the stubborn C-Cl bond.

  • In-Process Validation: Monitor via TLC/LC-MS until the chlorinated starting material is consumed.

Workflow Step1 Reagent Assembly & Degassing Step2 Catalyst Activation Pd(II) -> Pd(0) Step1->Step2 Step3 Chemoselective Coupling (80°C) Step2->Step3 Step4 In-Process Control (LC-MS Validation) Step3->Step4 Step5 Product Isolation (C-Br Functionalized) Step4->Step5

Self-validating experimental workflow for chemoselective cross-coupling.

References

  • WO 2008/135826 A2 (Amgen Inc.). Preparation of 2-Bromo-1-chloro-4-methoxymethyl-benzene derivatives via Palladium Catalysis. Google Patents.
  • Technical Support Center: Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene. BenchChem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.

Safety & Regulatory Compliance

Safety

2-Bromo-1-chloro-4-methoxymethyl-benzene proper disposal procedures

Operational and Disposal Protocol for 2-Bromo-1-chloro-4-methoxymethyl-benzene Introduction 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS RN: 1079402-21-3; Formula: C8H8BrClO) is a highly versatile, liquid halogenated or...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Protocol for 2-Bromo-1-chloro-4-methoxymethyl-benzene

Introduction 2-Bromo-1-chloro-4-methoxymethyl-benzene (CAS RN: 1079402-21-3; Formula: C8H8BrClO) is a highly versatile, liquid halogenated organic compound frequently utilized as a starting material in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals[1]. While its unique chemical structure—featuring both bromine and chlorine substituents—makes it an excellent candidate for cross-coupling and substitution reactions in drug development[2][3], these same halogens dictate strict, highly regulated laboratory safety and waste disposal protocols.

As a Senior Application Scientist, my goal is to provide you with a self-validating, field-proven methodology for handling and disposing of this chemical safely, ensuring both regulatory compliance and operational excellence.

Part 1: Hazard Assessment & The Causality of Halogenated Waste

To maintain a safe laboratory environment, it is critical to understand why halogenated compounds require specialized handling rather than just memorizing the rules. In standard organic waste disposal, hydrocarbon solvents are blended for fuel or incinerated to form CO₂ and H₂O[4]. However, introducing halogens fundamentally alters the thermodynamics and safety profile of the combustion process:

  • Dioxin/Furan Formation: Low-to-medium temperature incineration of chlorinated and brominated aromatics can lead to the synthesis of polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic, persistent environmental pollutants.

  • BTU Degradation: Halogenated solvents have a significantly lower heating value (BTU) compared to non-halogenated solvents. They act as flame retardants, requiring supplemental fuel to maintain the >1000°C temperatures necessary for complete thermal destruction[5].

  • Corrosive Byproducts: Combustion yields hydrobromic (HBr) and hydrochloric (HCl) acids, which rapidly corrode standard incinerator infrastructure unless specialized acid-gas scrubbers are employed.

Consequently, the EPA strictly regulates halogenated solvent waste under 40 CFR 261[6], mandating strict segregation and specialized high-temperature destruction[4][7].

Part 2: Operational Safety & Handling Protocol

Before generating waste, strict operational guidelines must be followed to ensure researcher safety and chemical stability.

  • Engineering Controls: Always handle 2-Bromo-1-chloro-4-methoxymethyl-benzene inside a certified Class II chemical fume hood to prevent inhalation of volatile halogenated vapors[7].

  • Personal Protective Equipment (PPE): Standard latex or thin nitrile gloves offer poor permeation resistance to many halogenated aromatics. Use Viton™ or SilverShield® gloves for direct handling, or double-glove with heavy-duty nitrile for transient, low-volume transfers.

  • Storage Parameters: Store the neat liquid in a sealed container at room temperature (20 to 22 °C)[1]. Ensure it is kept away from strong oxidizing agents and strong bases to prevent reactive hazards[8].

Part 3: Step-by-Step Waste Disposal Methodology

Every laboratory protocol must be a self-validating system. Follow these steps to ensure regulatory compliance and operational safety.

Step 1: Waste Segregation (Critical Path)

  • Action: Do NOT mix 2-Bromo-1-chloro-4-methoxymethyl-benzene with non-halogenated waste (e.g., acetone, ethanol, hexane)[4][9].

  • Causality: Mixing even a small amount of halogenated waste into a non-halogenated container converts the entire volume into a halogenated waste stream. This needlessly increases disposal costs by 2x to 3x[4][7].

  • Self-Validation Check: Before pouring, verify the collection container contains NO heavy metals, inorganic cyanides, or strong acids. These are incompatible and require entirely different EPA waste codes[4][9].

Step 2: Primary Containment in the SAA

  • Action: Transfer the spent chemical and associated solvent rinses into a designated, chemically compatible container (e.g., a 4-liter white poly bottle or 5-gallon HDPE carboy)[7].

  • Action: The container must reside in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7][8].

  • Self-Validation Check: The container lid must remain securely closed at all times unless actively adding waste[4][9]. If you can smell the solvent in the SAA, the containment is compromised.

Step 3: Labeling and Documentation

  • Action: Immediately affix a "Hazardous Waste" tag to the container the moment the first drop of waste is added[4][7].

  • Action: Clearly write the full chemical name: "2-Bromo-1-chloro-4-methoxymethyl-benzene" and check the "Halogenated" and "Toxic" hazard boxes. Never use abbreviations or chemical formulas on waste tags[8].

Step 4: EHS Collection and Final Destruction

  • Action: Once the container reaches 3/4 capacity, or within 3 days of becoming full, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department[7][8].

  • Causality: EHS will transport the waste to an EPA-permitted facility for high-temperature rotary kiln incineration equipped with acid-gas scrubbers, ensuring safe and legal destruction[5].

Part 4: Waste Segregation Workflow

G Start Waste Generation: 2-Bromo-1-chloro-4-methoxymethyl-benzene Decision1 Contains Heavy Metals or Strong Acids? Start->Decision1 HeavyMetal Incompatible Stream: Separate & Tag Specifically Decision1->HeavyMetal Yes Halogenated Halogenated Organic Waste Stream Decision1->Halogenated No SAA Satellite Accumulation Area (SAA) Store in HDPE Secondary Containment Halogenated->SAA Labeling Affix EPA 'Hazardous Waste' Label Mark as 'Halogenated' SAA->Labeling EHS EHS / Waste Management Collection Request Labeling->EHS Incineration EPA-Permitted High-Temp Incineration (>1000°C) EHS->Incineration

Fig 1: Logical workflow for the segregation and disposal of halogenated organic waste.

Part 5: Quantitative Data: Halogenated vs. Non-Halogenated Waste Parameters

ParameterHalogenated Waste (e.g., 2-Bromo-1-chloro-4-methoxymethyl-benzene)Non-Halogenated Waste (e.g., Acetone, Ethanol)
Halogen Content > 1% (Strictly regulated)< 1% (Ideally 0%)
Heating Value (BTU) Low (Acts as a flame retardant)High (Excellent for fuels blending)
Primary Disposal Method High-Temperature Incineration (>1000°C) with acid scrubbersFuels Blending / Standard Incineration
Relative Disposal Cost High (2x - 3x standard cost)Low
EPA Waste Classification F-Listed (e.g., F001, F002) or CharacteristicCharacteristic (Ignitable)
Dioxin Formation Risk High (if improperly combusted)None

References

1.[1] Title: 2-Bromo-1-Chloro-4-(methoxymethyl)benzene: A Versatile Organic Compound. Source: wasabitaro.com. URL: 1 2.[4] Title: 7.2 Organic Solvents | Environment, Health and Safety. Source: cornell.edu. URL: 4 3.[7] Title: Halogenated Solvents in Laboratories - Campus Operations. Source: temple.edu. URL: 7 4.[9] Title: Chemical Waste Management. Source: louisville.edu. URL: 9 5.[5] Title: Guidelines for Solvent Waste Recycling and Disposal. Source: hazardouswasteexperts.com. URL: 5 6.[8] Title: Laboratory Hazardous Waste Disposal Guidelines. Source: cwu.edu. URL: 8 7.[6] Title: 40 CFR 261.31 -- Hazardous wastes from non-specific sources. Source: ecfr.gov. URL: 6 8.[2] Title: US 2009/0048306 A1. Source: googleapis.com. URL: 2 9.[3] Title: WO 2008/135826 A2. Source: googleapis.com. URL: 3

Sources

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